6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXLWRIYLRXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352764 | |
| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773865-48-8 | |
| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information on its ethyl ester precursor and related quinolone derivatives to offer valuable insights for research and development.
Core Structure and Properties
This compound belongs to the quinolone class of compounds, which are known for their broad-spectrum antibacterial activity. The core structure consists of a bicyclic quinolone ring system with an iodine atom at the 6-position, a methyl group at the 8-position, a ketone at the 4-position, and a carboxylic acid at the 3-position. The presence and position of these functional groups are expected to significantly influence the molecule's physicochemical properties and biological activity.
Physicochemical Properties
| Property | Value (for Ethyl Ester) | Reference |
| Molecular Formula | C13H12INO3 | [1] |
| Molecular Weight | 357.14 g/mol | [1] |
| Melting Point | >300 °C | [1] |
It is anticipated that the carboxylic acid will have a slightly lower molecular weight and potentially a higher melting point due to the possibility of forming strong intermolecular hydrogen bonds.
Synthesis Pathway
A plausible synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This is a common final step in the synthesis of quinolone carboxylic acids.
Caption: Proposed synthesis of the target compound via hydrolysis.
Experimental Protocol: Hydrolysis of Ethyl Ester (Proposed)
This protocol is a generalized procedure based on common methods for the hydrolysis of quinolone ethyl esters. Optimization may be required for this specific substrate.
Materials:
-
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Suspend Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a solution of aqueous ethanol.
-
Saponification: Add a stoichiometric excess of aqueous sodium hydroxide to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, they can be removed by filtration.
-
Acidification: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining salts.
-
Drying: Dry the purified this compound in a vacuum oven.
Potential Biological Activity and Applications
While no specific biological data has been found for this compound, the quinolone scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
The substituents on the quinolone ring play a crucial role in determining the antibacterial spectrum and potency. The presence of a halogen, such as iodine at the 6-position, and a methyl group at the 8-position could modulate the compound's activity, targeting spectrum, and pharmacokinetic properties. For instance, various substituted quinoline-3-carboxylic acids have demonstrated significant antibacterial and antifungal activities.[2][3] Some quinolone derivatives have also been investigated for their anti-HIV properties, targeting the reverse transcriptase enzyme.[4]
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological screening of the title compound.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS 773865-48-8
An In-Depth Technical Guide to 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8)
This technical guide provides a comprehensive overview of this compound, a quinolone derivative with potential applications in pharmaceutical research and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide draws upon established knowledge of the broader class of quinoline-3-carboxylic acids to infer its probable synthesis, mechanism of action, and biological activities.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 773865-48-8 | N/A |
| Molecular Formula | C₁₁H₈INO₃ | N/A |
| Molecular Weight | 329.10 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Iodo-8-methyl-4-quinolone-3-carboxylic acid | N/A |
| Precursor | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 951006-39-6) | [1] |
Synthesis
The synthesis of this compound can be logically approached through a two-step process involving the Gould-Jacobs reaction followed by ester hydrolysis. The Gould-Jacobs reaction is a well-established method for synthesizing the 4-hydroxyquinoline scaffold.[2][3]
A potential synthetic pathway is outlined below:
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Disclaimer: Experimental data for the specific compound 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not available in the public domain at the time of this report. This guide provides predicted physicochemical properties based on computational models and contextual experimental data for the parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Quinolone carboxylic acids are a significant class of heterocyclic compounds, forming the core scaffold of many antibacterial agents. Their physicochemical properties are pivotal in determining their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy. This technical guide focuses on the predicted physicochemical characteristics of the novel compound this compound and outlines the general experimental protocols for the synthesis and characterization of such derivatives.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of this compound have been predicted using computational models. These predictions offer a valuable starting point for further research and experimental design.
| Property | Predicted Value | Prediction Software/Method |
| Molecular Formula | C₁₁H₈INO₃ | - |
| Molecular Weight | 329.09 g/mol | - |
| Melting Point | > 300 °C (decomposes) | Based on related structures |
| Boiling Point | Not applicable (decomposes) | Based on related structures |
| logP | 2.5 - 3.5 | Various QSAR models |
| Aqueous Solubility | Low | General trend for the class |
| pKa (acidic) | 5.0 - 6.0 | ACD/Labs Percepta |
| pKa (basic) | 8.5 - 9.5 | ACD/Labs Percepta |
Physicochemical Properties of the Parent Compound
For comparative purposes, the experimentally determined physicochemical properties of the parent scaffold, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, are presented below.
| Property | Experimental Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |
| Melting Point | 273-275 °C (decomposes) | --INVALID-LINK-- |
| logP | 1.8 | --INVALID-LINK-- |
| Aqueous Solubility | 0.435 g/L | --INVALID-LINK-- |
| pKa (acidic) | 5.5 | --INVALID-LINK-- |
| pKa (basic) | 8.7 | --INVALID-LINK-- |
General Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. These protocols can be adapted for the synthesis and property determination of this compound.
Synthesis: Gould-Jacobs Reaction
A common and versatile method for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids is the Gould-Jacobs reaction.
Workflow for the Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives
Procedure:
-
Condensation: A substituted aniline (e.g., 4-iodo-2-methylaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent (e.g., ethanol) and heated to form the enamine intermediate.
-
Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (typically 240-260 °C) to induce thermal cyclization, yielding the ethyl ester of the quinolone.
-
Hydrolysis: The resulting quinolone ethyl ester is then subjected to alkaline hydrolysis, for instance, by refluxing with aqueous sodium hydroxide, to cleave the ester and form the sodium salt of the carboxylic acid.
-
Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.
Physicochemical Property Determination
Workflow for Physicochemical Characterization
a) Melting Point:
The melting point is determined using Differential Scanning Calorimetry (DSC). A small, accurately weighed sample of the compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which the endothermic peak of melting occurs is recorded as the melting point. For compounds that decompose, the onset of the decomposition peak is noted.
b) Aqueous Solubility:
The shake-flask method is a standard protocol. An excess amount of the solid compound is added to a known volume of water (or a buffer solution of a specific pH) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
c) pKa Determination:
Potentiometric titration is a common method. A solution of the compound in a co-solvent system (e.g., water-methanol) is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa values are determined from the inflection points of the titration curve. Alternatively, UV-spectrophotometry can be used by measuring the absorbance of the compound at different pH values.
d) logP (Octanol-Water Partition Coefficient):
The shake-flask method can also be used for logP determination. A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and the aqueous phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity or any associated signaling pathways for this compound. Research into the biological effects of this novel compound would be a necessary next step to elucidate its therapeutic potential and mechanism of action.
Conclusion
While experimental data for this compound is not yet available, this guide provides a framework for its investigation. The predicted physicochemical properties suggest it aligns with the general characteristics of the quinolone carboxylic acid class. The outlined synthetic and analytical protocols offer a clear path for its synthesis and experimental characterization. Further studies are warranted to validate these predictions and to explore the biological activities of this novel compound.
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid molecular weight
An In-depth Technical Guide to 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the quinolone class of compounds. Quinolones are a significant scaffold in medicinal chemistry, renowned for their broad-spectrum antibacterial activity and potential applications in antiviral and anticancer therapies.[1][2][3] This document details the physicochemical properties, synthesis, and potential biological activities of this specific derivative, targeting researchers, scientists, and professionals in drug development.
Chemical Properties and Data
This compound is a derivative of the core quinolone structure, characterized by an iodine atom at the C6 position and a methyl group at the C8 position. These substitutions are anticipated to modulate the compound's biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈INO₃ | Calculated |
| Molecular Weight | 329.09 g/mol | Calculated |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | >300°C (for ethyl ester) | [4] |
| Hydrogen Bond Donor Count | 1 | [4] (for ethyl ester) |
| Hydrogen Bond Acceptor Count | 4 | [4] (for ethyl ester) |
| XLogP3 | 3 | [4] (for ethyl ester) |
Note: Some data is derived from the ethyl ester derivative, Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate, due to the limited availability of data for the carboxylic acid form.
Synthesis and Experimental Protocols
The synthesis of quinolone derivatives can be achieved through various established methods, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, and modern microwave-assisted protocols.[5][6] A general and efficient approach for synthesizing iodo-quinoline derivatives is a one-pot, three-component reaction.[7]
General Synthesis Protocol (Adapted from Doebner Synthesis)
This protocol describes a plausible method for synthesizing the title compound starting from 4-iodo-2-methylaniline, an aldehyde, and pyruvic acid.
Materials:
-
4-iodo-2-methylaniline
-
Glyoxylic acid (or a suitable aldehyde precursor)
-
Pyruvic acid
-
Trifluoroacetic acid (TFA) as a catalyst
-
Acetic acid as a solvent
-
Ethanol for washing
-
Dichloromethane for recrystallization
Procedure:
-
Dissolve 1 mmol of the aldehyde component (e.g., glyoxylic acid) in a minimal amount of acetic acid in a round-bottom flask.
-
Add 1.5 mmol of pyruvic acid and 20 µL of TFA to the mixture and stir for 10 minutes at room temperature.
-
In a separate vessel, dissolve 1 mmol of 4-iodo-2-methylaniline in a minimal amount of acetic acid.
-
Add the aniline solution to the reaction mixture.
-
Reflux the resulting mixture for 12 hours.
-
After cooling, a precipitate should form. Filter the suspension and wash the collected solid with ethanol.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and ethanol to yield the final compound.
Characterization: The structure of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[8]
Biological Activity and Mechanism of Action
Quinolone-3-carboxylic acids are well-established antibacterial agents that function by inhibiting bacterial DNA gyrase (a type II topoisomerase), thereby preventing DNA replication and repair.[1][8] The introduction of an iodine atom may enhance antimicrobial activity.[7]
Table 2: Potential Biological Activities of Quinolone Derivatives
| Activity | Target | Description | References |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. | [9][10] |
| Anticancer | Eukaryotic Topoisomerases | Some derivatives show toxicity against tumor models by inhibiting human topoisomerases. | [1][2] |
| Antiviral | HIV-1 Integrase, HCV Polymerase | Certain quinolones have been reported to inhibit viral enzymes. | [1][2] |
Mechanism of Action: Inhibition of DNA Gyrase
The primary mechanism of antibacterial action for quinolones involves the stabilization of the DNA-DNA gyrase complex. This leads to the inhibition of DNA relegation, causing double-strand DNA breaks and ultimately cell death.
Caption: Inhibition of bacterial DNA gyrase by the quinolone compound.
Experimental Workflow for Synthesis and Evaluation
The development of new quinolone-based agents follows a structured workflow from synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of quinolone agents.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized quinolone compound
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[5]
-
Drug Dilution: Prepare a serial two-fold dilution of the synthesized quinolone compound in the 96-well plate using CAMHB.
-
Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]
References
- 1. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive framework for its characterization. It outlines the general solubility characteristics of quinolone carboxylic acids, details a robust experimental protocol for determining solubility, and presents a logical workflow for this process. Furthermore, a representative signaling pathway for quinolone antibacterial agents is illustrated to provide context for its potential mechanism of action. This guide serves as a valuable resource for researchers initiating studies on this and structurally related compounds.
Introduction
Quinolone carboxylic acids are a significant class of synthetic compounds with a broad range of biological activities, most notably as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing formulation development, bioavailability, and ultimately, therapeutic efficacy.
Predicted Solubility Profile and General Characteristics
Based on the general properties of quinolone carboxylic acids, this compound is expected to be a zwitterionic molecule. This characteristic suggests that its solubility will be significantly influenced by the pH of the medium, with increased solubility anticipated in both acidic and basic conditions compared to a neutral pH.
Hints from synthetic procedures for related iodo-quinoline derivatives suggest that Dimethyl Sulfoxide (DMSO) is a competent solvent for this class of compounds. However, for pharmaceutical applications, solubility in aqueous and physiologically relevant media is of paramount importance.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent/Medium | Predicted Solubility | Rationale |
| Water (neutral pH) | Low to Poor | Zwitterionic nature often leads to lower solubility at the isoelectric point. |
| Acidic Buffers (e.g., pH 1-4) | Moderate to High | Protonation of the carboxylic acid group can increase solubility. |
| Basic Buffers (e.g., pH 8-10) | Moderate to High | Deprotonation of the quinolone nitrogen can increase solubility. |
| Ethanol | Sparingly Soluble | Polarity is intermediate. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Methanol | Sparingly Soluble | Similar to ethanol. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents and buffer systems.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Solutions: Prepare the desired solvent systems (e.g., buffers at pH 2, 5, 7.4, and 9).
-
Addition of Compound: Add an excess amount of solid this compound to pre-weighed vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Dispensing Solvent: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the respective solvent should be prepared for accurate quantification.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.
Visualizing the Workflow and Potential Mechanism
Experimental Workflow for Solubility Determination
The logical flow of the solubility determination process is crucial for obtaining reliable and reproducible results.
Hypothetical Signaling Pathway for a Quinolone Antibacterial Agent
While the specific targets of this compound are yet to be elucidated, a generalized pathway for quinolone antibacterial action is presented below. This diagram illustrates the inhibition of bacterial DNA replication.
Conclusion
While direct quantitative solubility data for this compound is currently unavailable, this guide provides a robust framework for its experimental determination. By understanding the general characteristics of quinolone carboxylic acids and employing standardized protocols such as the shake-flask method, researchers can effectively characterize the physicochemical properties of this compound. The provided workflows and hypothetical pathway serve as valuable tools for planning and interpreting future studies, ultimately facilitating the development of novel therapeutic agents. It is recommended that the Biopharmaceutics Classification System (BCS) be considered once solubility and permeability data are generated to further guide drug development strategies.[3][4][5]
References
- 1. quora.com [quora.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]
A Technical Guide to the Synthesis of Novel Quinolone-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Quinolone-3-carboxylic acids form the structural core of a major class of synthetic antibacterial agents. Since the discovery of nalidixic acid in 1962, extensive structural modifications have led to the development of highly potent fluoroquinolones like ciprofloxacin and levofloxacin.[1][2] These agents are critical in treating a wide range of bacterial infections.[3][4] However, the rise of antibiotic resistance necessitates the continuous development of novel derivatives with improved efficacy and pharmacokinetic profiles.[3][4][5] This guide provides an in-depth overview of the core synthetic methodologies, experimental protocols, and biological context for the synthesis of novel quinolone-3-carboxylic acids.
The essential pharmacophore for antibacterial activity consists of the 4-oxo-1,4-dihydroquinoline backbone with a carboxylic acid group at the C-3 position.[6][7] This 3-carboxylic acid moiety, along with the 4-carbonyl function, is believed to be critical for binding to the target enzymes, DNA gyrase and topoisomerase IV.[7]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][8] These enzymes are crucial for modulating DNA topology during replication, transcription, and repair.[5] Quinolones trap these enzymes in a complex with cleaved DNA, forming a ternary drug-enzyme-DNA complex.[6][8] This action converts the essential enzymes into toxic cellular poisons that lead to double-stranded DNA breaks, blockage of the replication fork, and ultimately, bacterial cell death.[3][4][6]
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of Iodo-Methyl-Quinolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum antibacterial activity. The introduction of specific substituents, such as iodine and methyl groups, onto the quinolone core has been shown to modulate and enhance the biological activities of these compounds. This technical guide provides an in-depth exploration of the biological potential of iodo-methyl-quinolones, focusing on their antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Antimicrobial Activity
Iodo-methyl-quinolones have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of iodo-methyl-quinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (MRSA-1, Irish hospital isolate) | 0.097 | [1][2][3] |
| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (distinct strain) | 0.049 | [1][2][3] |
| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (non-typeable strain) | 0.049 | [1][2][3] |
Anticancer Activity
Emerging research has highlighted the potential of quinolone derivatives as anticancer agents. The incorporation of iodine and methyl groups can influence their cytotoxic and pro-apoptotic activities against various cancer cell lines.
Quantitative Anticancer Data
The anticancer potential is often evaluated by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolone Derivative 8i | Human Lung Carcinoma (A549) | 0.009 | [4] |
| Quinolone Derivative 8i | Human Promyelocytic Leukemia (HL-60) | 0.008 | [4] |
| Quinolone Derivative 8i | Human Cervical Cancer (Hela) | 0.010 | [4] |
| 4-hydroxyquinolone analogue 3g | Colon Cancer (HCT116) | Promising (Specific value not provided) | [5] |
| 4-phenylquinolin-2(1H)-one derivative 11e | Colon Cancer (COLO 205) | < 1 (Nanomolar potency) | [6] |
Mechanism of Action: Enzyme Inhibition
The primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Quantitative Enzyme Inhibition Data
The inhibitory activity against these enzymes is also measured by IC50 values.
| Compound | Enzyme | IC50 (µg/mL) | Reference |
| Sitafloxacin | E. faecalis DNA gyrase | 1.38 | [7] |
| Sitafloxacin | E. faecalis Topoisomerase IV | 1.42 | [7] |
| Levofloxacin | E. faecalis DNA gyrase | 28.1 | [7] |
| Levofloxacin | E. faecalis Topoisomerase IV | 8.49 | [7] |
| Ciprofloxacin | E. faecalis DNA gyrase | 27.8 | [7] |
| Ciprofloxacin | E. faecalis Topoisomerase IV | 9.30 | [7] |
| Gatifloxacin | E. faecalis DNA gyrase | 5.60 | [7] |
| Gatifloxacin | E. faecalis Topoisomerase IV | 4.24 | [7] |
| Compound 2a (Cyclic diphenylphosphonate) | E. coli DNA gyrase | 12.03 µM | [8] |
| Ciprofloxacin | E. coli DNA gyrase | 10.71 µM | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of the biological potential of novel compounds.
Synthesis of 4-Hydroxy-2-Quinolone Analogues
A general and efficient method for the synthesis of 4-hydroxy-2-quinolone derivatives involves the condensation of β-enaminones with diethyl malonate catalyzed by BiCl3 under microwave irradiation.[9]
General Procedure:
-
To a glass tube, add a 3:1 mixture of diethyl malonate and the appropriate β-enaminone in 1 mL of ethanol.
-
Add 0.2 mmol of BiCl3 to the reaction mixture.
-
Subject the reaction mixture to microwave irradiation for 5-13 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 5 mL of ethanol and recover the catalyst by filtration.
-
The crude product is then purified, typically by recrystallization.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile broth or saline and vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the iodo-methyl-quinolone in a suitable solvent. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Cytotoxicity Testing: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the iodo-methyl-quinolone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay: DNA Gyrase Supercoiling Inhibition
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and spermidine), relaxed pBR322 plasmid DNA, and ATP.
-
Compound Addition: Add various concentrations of the iodo-methyl-quinolone compound to the reaction tubes. Include a no-compound control.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of DNA gyrase to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.
Visualizations: Pathways and Workflows
Synthesis and Activity Screening Workflow
Caption: General workflow for the synthesis and biological screening of iodo-methyl-quinolones.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of bacterial DNA gyrase by iodo-methyl-quinolones.
Potential Anticancer Mechanism: Induction of Apoptosis
Caption: A potential intrinsic apoptosis pathway induced by iodo-methyl-quinolones.
Conclusion
Iodo-methyl-quinolones represent a promising class of compounds with significant biological potential. Their potent antimicrobial activity, particularly against resistant pathogens like MRSA, and their emerging anticancer properties warrant further investigation. The structure-activity relationship of these compounds is complex, with the position and nature of the iodo and methyl substituents playing a crucial role in their biological effects. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of iodo-methyl-quinolones as novel therapeutic agents. Future studies should focus on elucidating the specific signaling pathways involved in their anticancer activity and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro potential into clinical applications.
References
- 1. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Substituted Quinolone Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Serendipity to Scaffold
The story of quinolone carboxylic acids begins not with a targeted design, but with a fortuitous discovery. In the late 1950s, during an attempt to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This unexpected molecule exhibited modest antibacterial properties and became the lead structure for further investigation.[1] This initial discovery led to the synthesis of nalidixic acid, the first-generation quinolone, introduced clinically in 1962 for treating urinary tract infections.[2] While effective against many Gram-negative bacteria, its spectrum was limited. The true potential of the quinolone scaffold was unlocked in subsequent decades with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, giving rise to the highly potent and broad-spectrum fluoroquinolones like norfloxacin and ciprofloxacin.[3][4] These modifications dramatically enhanced antibacterial potency and expanded the spectrum to include Gram-positive and atypical pathogens.[3][4] This guide provides an in-depth overview of the core technical aspects of substituted quinolone carboxylic acid discovery, from their mechanism of action to synthesis and biological evaluation.
Mechanism of Action: Poisoning Bacterial DNA Replication
Quinolone antibiotics are bactericidal agents that exert their effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology—supercoiling, knotting, and tangling—during replication, transcription, and repair.[8]
Quinolones function by stabilizing a transient intermediate state where the enzyme has cleaved the DNA strands. This forms a ternary drug-enzyme-DNA complex, which converts these essential enzymes into cellular toxins that create permanent double-stranded DNA breaks.[5][9] The accumulation of these breaks triggers the SOS response and other DNA repair pathways, ultimately leading to bacterial cell death.[5]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. In most Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[7]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target.[2][9]
The ability of newer generation fluoroquinolones to effectively inhibit both enzymes contributes to their enhanced potency and a lower frequency of resistance development.[9][10]
Caption: Mechanism of action of quinolone carboxylic acids in a bacterial cell.
Structure-Activity Relationships (SAR)
The biological activity of quinolones is highly dependent on the substituents at various positions of the core bicyclic ring structure. The 3-carboxylic acid group, together with the 4-carbonyl function, is considered critical for binding to the DNA gyrase-DNA complex.[11][12]
-
N-1 Position: Substitution with small alkyl groups, such as ethyl or cyclopropyl, is crucial for antibacterial activity. The cyclopropyl group, as seen in ciprofloxacin, often confers superior potency.[3]
-
C-3 Carboxylic Acid: This group is essential for inhibiting DNA gyrase and for the overall antibacterial effect.[8][11] Modification of this group generally leads to a significant loss of activity.[11]
-
C-6 Position: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases antibacterial potency by enhancing both cell penetration and DNA gyrase complex binding.[3]
-
C-7 Position: Substitutions with nitrogen-containing heterocyclic rings, such as piperazine (in ciprofloxacin and norfloxacin) or methylpiperazine, are vital for broadening the antibacterial spectrum, improving potency against Pseudomonas aeruginosa, and influencing pharmacokinetic properties.[3][12]
-
C-8 Position: A methoxy group at the C-8 position can increase stability against UV light degradation and modulate activity.[13]
Synthesis Strategies
Several synthetic routes have been developed to construct the quinolone core. The Gould-Jacobs reaction is one of the most widely used and versatile methods.[7][13]
Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.
Experimental Protocols
Protocol 1: Synthesis via Gould-Jacobs Reaction
This protocol describes a general procedure for the synthesis of a 4-hydroxy-3-carboethoxyquinoline intermediate.[11][12][14]
Step 1: Condensation
-
Combine equimolar amounts of a substituted aniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The resulting anilidomethylenemalonate intermediate may crystallize upon cooling or can be precipitated by the addition of a non-polar solvent like hexane.
-
Collect the solid product by filtration and wash with cold solvent. The crude intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether (typically 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approximately 250-260°C) in a flask equipped with a reflux condenser. Maintain reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The cyclized product, a 4-hydroxy-3-carboethoxyquinoline, should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to facilitate complete precipitation of the product and to help remove the diphenyl ether.
-
Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Step 3: Saponification (Hydrolysis)
-
Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the quinolone-3-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against aerobic bacteria, harmonized from CLSI and ISO standards.[5][8][15][16][17]
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve twice the highest concentration to be tested.
-
Bacterial Inoculum: Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[5]
-
Add 200 µL of the prepared quinolone stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (final volume will be 200 µL).
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth.[5]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against DNA gyrase.[10][18][19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in an appropriate assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine):
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
ATP.
-
Purified DNA gyrase enzyme (subunits A and B).
-
-
Inhibition Assay:
-
Dispense the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of the test quinolone compound (or DMSO for the control) to the tubes.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analysis by Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different topological forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form.
-
In the presence of an effective inhibitor, the conversion to the supercoiled form will be reduced or absent.
-
The 50% inhibitory concentration (IC₅₀) is the drug concentration that reduces the enzymatic supercoiling activity by 50% compared to the drug-free control. This can be quantified by densitometry of the DNA bands.[10]
-
Quantitative Data Presentation
The following tables summarize the antibacterial activity (MIC) and enzyme inhibitory activity (IC₅₀) for several key quinolone carboxylic acid derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected Quinolones
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Norfloxacin | 1.172[20] | ≤1.0 | 0.1 - >1000 |
| Ciprofloxacin | 0.5 | ≤0.06 | 0.26[20] |
| Ofloxacin | - | - | 3.33[20] |
| Levofloxacin | - | ≤0.03 | - |
| Gatifloxacin | - | ≤0.015 | - |
| Moxifloxacin | 0.049[20] | - | - |
Data compiled from multiple sources for illustrative purposes. Specific values can vary based on the bacterial strain and testing conditions.
Table 2: 50% Inhibitory Concentrations (IC₅₀, µg/mL) Against Bacterial Topoisomerases
| Compound | S. aureus DNA Gyrase | S. aureus Topo IV | E. faecalis DNA Gyrase | E. faecalis Topo IV |
| Ciprofloxacin | - | 2.5[2] | 27.8[10] | 9.30[10] |
| Levofloxacin | - | 2.3[2] | 28.1[10] | 8.49[10] |
| Sparfloxacin | - | 7.4[2] | 25.7[10] | 19.1[10] |
| Gatifloxacin | - | - | 5.60[10] | 4.24[10] |
| Tosufloxacin | - | 1.8[2] | 11.6[10] | 3.89[10] |
| Sitafloxacin | - | - | 1.38[10] | 1.42[10] |
Data compiled from multiple sources. Note that in S. aureus, Topoisomerase IV is generally the more sensitive target, reflected by lower IC₅₀ values.[2][9]
Conclusion and Future Directions
The discovery of substituted quinolone carboxylic acids represents a landmark in the history of antimicrobial chemotherapy. From the initial serendipitous finding of nalidixic acid, medicinal chemistry efforts have evolved this scaffold into a class of broad-spectrum agents that are indispensable in modern medicine. A deep understanding of their mechanism of action, structure-activity relationships, and synthesis is fundamental for drug development professionals. However, the rise of quinolone-resistant bacterial strains poses a significant threat to their clinical utility.[5][9] Future research must focus on designing novel derivatives that can overcome existing resistance mechanisms, for instance, by identifying compounds that effectively inhibit both wild-type and mutated topoisomerases or possess dual-targeting capabilities.[6] The exploration of hybrid molecules that combine the quinolone core with other pharmacophores to create agents with multiple mechanisms of action is also a promising strategy to combat the growing challenge of antibiotic resistance.
References
- 1. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ibg.kit.edu [ibg.kit.edu]
- 15. protocols.io [protocols.io]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 18. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Characterization of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone carboxylic acids are a well-established class of compounds with significant biological activities, most notably as antibacterial agents that target DNA gyrase and topoisomerase IV. The substitution pattern on the quinolone ring system plays a crucial role in modulating their potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the characterization of a specific derivative, 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the limited availability of direct experimental data, this document outlines a proposed synthesis pathway from its ethyl ester and presents a predictive characterization of its physicochemical and spectral properties based on established knowledge of similar structures.
Physicochemical Properties
The following table summarizes the known properties of the ethyl ester precursor and the predicted properties for the target carboxylic acid.
| Property | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | This compound (Predicted) |
| Molecular Formula | C13H12INO3[1] | C11H8INO3 |
| Molecular Weight | 357.14 g/mol [1] | 329.09 g/mol |
| Appearance | Solid | Solid |
| Melting Point | >300 °C[1] | Likely high, with decomposition |
| Solubility | Sparingly soluble in common organic solvents | Likely soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF) |
| CAS Number | 951006-39-6[1] | Not available |
Synthesis
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Both acidic and basic hydrolysis methods are commonly employed for the saponification of quinolone esters.
Experimental Protocol: Alkaline Hydrolysis
A general and often preferred method for the hydrolysis of quinolone ethyl esters is through alkaline hydrolysis, as it is typically an irreversible reaction.
Materials:
-
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a mixture of water and a co-solvent like THF or methanol
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
Suspend Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable solvent such as ethanol or a mixture of water and methanol.
-
Add an aqueous solution of sodium hydroxide (typically 1-2 M) in excess.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting ester spot), cool the mixture to room temperature.
-
If a precipitate of the sodium salt of the carboxylic acid forms, it can be filtered. Otherwise, the solvent is typically removed under reduced pressure.
-
Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
References
An In-depth Technical Guide on 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature. This guide has been compiled using information on structurally related compounds, particularly its ethyl ester, to provide a foundational understanding and a framework for future research.
Abstract
This technical guide provides a comprehensive overview of this compound as a research chemical. Quinolone carboxylic acids are a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological activities.[1] This document consolidates available data on related structures to project the physicochemical properties, outline a plausible synthetic route, and discuss potential biological applications of the title compound. Detailed hypothetical experimental protocols and visualizations of synthetic and signaling pathways are provided to facilitate further research and development.
Introduction
The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, is the core structure of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase.[2] The introduction of various substituents onto this core structure allows for the modulation of biological activity, potency, and pharmacokinetic properties. Halogenation, especially with iodine, has been shown to enhance the antimicrobial properties of certain organic molecules.[3] The presence of an iodo group at the 6-position and a methyl group at the 8-position of the quinoline ring is anticipated to confer unique chemical and biological characteristics to the title compound, making it a person of interest for novel drug discovery.
Physicochemical Properties
Table 1: Physicochemical Properties of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
| Property | Value | Source |
| CAS Number | 951006-39-6 | [4] |
| Molecular Formula | C13H12INO3 | [4] |
| Molecular Weight | 357.14 g/mol | [4] |
| Melting Point | >300°C | [4] |
| XLogP3 | 3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis
A plausible and widely used method for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[5][6][7] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[8]
For the synthesis of this compound, the proposed starting material would be 4-iodo-2-methylaniline. The overall synthetic workflow is depicted below.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This protocol is based on the general principles of the Gould-Jacobs reaction.[7][8]
Step 1: Synthesis of Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate (Intermediate C)
-
In a round-bottom flask, combine 4-iodo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
Step 2: Synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound D)
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260°C for 30-60 minutes. Monitor the cyclization by TLC.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[3]
Step 3: Synthesis of this compound (Target Compound E)
-
Suspend the ethyl ester from Step 2 in a 2N aqueous solution of sodium hydroxide.[8]
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[8]
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4 to precipitate the carboxylic acid.[8]
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the final product.
Potential Biological Activity and Signaling Pathways
Quinolone carboxylic acids are well-established as potent antibacterial agents.[9][10] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[2] The introduction of an iodine atom may enhance this activity.[3] Furthermore, various quinoline derivatives have demonstrated a broad range of biological activities, including anticancer and antiviral properties.
Potential Antimicrobial Action
The core structure of the target compound is analogous to that of quinolone antibiotics. Therefore, it is hypothesized that this compound could exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][12]
Experimental Protocol for Antimicrobial Activity Screening (Hypothetical)
Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct experimental data on this compound is scarce, its chemical structure suggests it is a promising candidate for research in medicinal chemistry. Based on the known activities of related quinolone carboxylic acids, this compound is predicted to possess significant antimicrobial properties. The synthetic route outlined, based on the Gould-Jacobs reaction, provides a viable method for its preparation. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Methodological & Application
Synthesis Protocol for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Gould-Jacobs reaction, followed by ester hydrolysis.
Overview of the Synthesis
The synthesis of this compound is a three-step process commencing with the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the corresponding ethyl ester. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate (Intermediate 1)
This initial step involves the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate.
Materials:
-
4-iodo-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4-iodo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the resulting crude diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Ester Intermediate)
This step involves the thermal cyclization of the intermediate from Step 1. A high-boiling point solvent is used to achieve the necessary reaction temperature.
Materials:
-
Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate (crude from Step 1)
-
Dowtherm A or diphenyl ether
-
High-temperature reaction setup with a reflux condenser
-
Hexane
Procedure:
-
Place the crude diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate into a reaction flask equipped with a reflux condenser.
-
Add a high-boiling solvent such as Dowtherm A (approximately 10 mL per gram of intermediate).
-
Heat the mixture to 250°C and maintain this temperature for 3-5 hours.[1][2]
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.
-
The crude ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol. A similar synthesis of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate reported a yield of 95.1%.[1][2]
Step 3: Synthesis of this compound (Target Compound)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
1 M Sodium hydroxide (NaOH) solution
-
Isopropanol
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask with a reflux condenser
Procedure:
-
Suspend the ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a mixture of isopropanol and 1 M aqueous NaOH solution.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete, as monitored by TLC.[3]
-
After cooling the reaction mixture to room temperature, acidify it with concentrated HCl to a pH of approximately 2-3.
-
The precipitated solid is the target compound, this compound.
-
Collect the product by filtration, wash with water, and dry under vacuum. A similar hydrolysis of a methyl quinolone carboxylate reported a yield of 68%.[3]
Data Presentation
| Step | Reaction | Key Reagents | Conditions | Representative Yield |
| 1 | Condensation | 4-iodo-2-methylaniline, Diethyl ethoxymethylenemalonate | 110-120°C, 2 hours | ~Quantitative (used crude) |
| 2 | Cyclization | Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate, Dowtherm A | 250°C, 3-5 hours | 95.1%[1][2] |
| 3 | Hydrolysis | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, NaOH, HCl | Reflux, 2-3 hours | 68%[3] |
Synthesis Workflow
Caption: Synthesis pathway for this compound.
References
Application Notes and Protocols: Synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a substituted quinolone carboxylic acid, utilizing the Gould-Jacobs reaction. Quinolone scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of therapeutic agents.[1][2] This protocol outlines a classical thermal cyclization approach, which is a robust and well-established method for the preparation of 4-hydroxyquinoline derivatives.[3][4][5] The procedure involves the condensation of 4-Iodo-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization and subsequent saponification of the resulting ester. While modern adaptations using microwave irradiation exist to improve reaction times and yields, this note focuses on the conventional thermal method.[1][2]
Introduction to the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a fundamental and versatile organic synthesis method for the preparation of quinolines, specifically 4-hydroxyquinoline derivatives.[3][4] The reaction sequence typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, such as DEEM. This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1] Subsequent hydrolysis (saponification) of the ester group at the 3-position yields the corresponding carboxylic acid.[3][4] The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups.[3] The resulting 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a key pharmacophore in many antibacterial agents.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Step 1: Condensation 4-Iodo-2-methylaniline + Diethyl ethoxymethylenemalonate → Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate
Step 2: Thermal Cyclization Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate → Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Step 3: Saponification Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate + NaOH → this compound
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 4-Iodo-2-methylaniline | C₇H₈IN | 233.05 | 1.0 |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 1.1 |
| This compound | C₁₁H₈INO₃ | 329.09 | - |
Experimental Protocol
This protocol details the classical thermal synthesis of this compound.
Materials:
-
4-Iodo-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Hexane or cyclohexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Step 1: Condensation of 4-Iodo-2-methylaniline with DEEM
-
In a round-bottom flask, combine 4-Iodo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate can be used directly in the next step.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the starting aniline).
-
Heat the mixture to a vigorous reflux (approximately 250-260 °C) with continuous stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The cyclized product, ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate from the solution.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether.
-
Dry the product under vacuum.
Step 3: Saponification
-
Suspend the dried ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2-3 hours until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the desired this compound.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
Visualizations
Diagram 1: Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction for the target molecule.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the synthesis of the target molecule.
References
Application Notes and Protocols for the NMR Analysis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) analysis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This document outlines the synthetic pathway, sample preparation, NMR data acquisition parameters, and expected spectral data.
Introduction
This compound belongs to the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents. Quinolones are known for their antibacterial, antiviral, and anticancer activities. The substitution pattern, including the presence of an iodine atom at the 6-position and a methyl group at the 8-position, is anticipated to modulate the biological activity and pharmacokinetic properties of the molecule. Accurate structural elucidation and characterization are paramount in the drug discovery process, with NMR spectroscopy being the cornerstone analytical technique. These notes provide a comprehensive guide for researchers undertaking the synthesis and structural verification of this specific quinolone derivative.
Synthesis Protocol: Modified Gould-Jacobs Reaction
The synthesis of this compound can be achieved via the Gould-Jacobs reaction, a robust and widely used method for constructing the 4-quinolone core.[1][2][3][4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis.
Materials:
-
4-Iodo-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine 4-iodo-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate.
-
Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 250-260°C for 30-60 minutes to induce thermal cyclization. Upon cooling, the cyclized product, ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.
-
Isolation and Purification of the Ester: The precipitated solid is collected by filtration, washed with hexane or a similar non-polar solvent to remove the diphenyl ether, and then washed with ethanol. The crude ester can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Hydrolysis: Suspend the purified ethyl ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation of the Carboxylic Acid: After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product, this compound, will precipitate as a solid.
-
Final Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The final product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water to obtain a high-purity sample for NMR analysis.
NMR Analysis Protocol
A comprehensive NMR analysis is crucial for the unambiguous structural confirmation of the synthesized this compound. The following protocol outlines the steps for sample preparation and the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
Instrumentation and Software:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Standard NMR software for data acquisition and processing.
Sample Preparation:
-
Weigh approximately 10-20 mg of the dried, purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolone carboxylic acids due to its excellent solubilizing properties.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
NMR Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
COSY (Correlation Spectroscopy): Perform a 2D ¹H-¹H COSY experiment to establish proton-proton coupling networks, which is essential for assigning protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Run a 2D ¹H-¹³C HSQC or HMQC experiment to identify one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the molecular framework.
Predicted NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar quinolone derivatives and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | s | - |
| H-5 | 7.8 - 8.1 | d | ~2.0 |
| H-7 | 7.6 - 7.9 | d | ~2.0 |
| 8-CH₃ | 2.4 - 2.6 | s | - |
| N-H | 12.0 - 13.0 | br s | - |
| COOH | 15.0 - 16.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 | 175 - 180 |
| C-4a | 138 - 142 |
| C-5 | 125 - 130 |
| C-6 | 85 - 95 |
| C-7 | 135 - 140 |
| C-8 | 120 - 125 |
| C-8a | 140 - 145 |
| 8-CH₃ | 17 - 20 |
| COOH | 165 - 170 |
Data Interpretation and Structural Elucidation
The final step in the NMR analysis is the comprehensive interpretation of the acquired spectra to confirm the structure of this compound.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons (H-5 and H-7), the vinylic proton (H-2), the methyl protons (8-CH₃), and the exchangeable protons of the N-H and carboxylic acid groups. The downfield shift of the COOH proton is characteristic.
-
¹³C NMR: The carbon spectrum will confirm the presence of the expected number of carbon atoms. The carbonyl carbons (C-4 and COOH) will appear at the most downfield chemical shifts. The carbon bearing the iodine (C-6) is expected to be significantly upfield compared to a protonated aromatic carbon due to the heavy atom effect.
-
2D NMR:
-
COSY: Will show a correlation between the aromatic protons H-5 and H-7, confirming their meta-relationship.
-
HSQC/HMQC: Will correlate each proton signal (except for the exchangeable ones) to its directly attached carbon signal.
-
HMBC: Will be instrumental in confirming the connectivity of the entire molecule. Key correlations to look for include:
-
H-2 to C-3, C-4, and C-8a.
-
H-5 to C-4, C-7, and C-8a.
-
H-7 to C-5, C-6, and C-8a.
-
8-CH₃ protons to C-7, C-8, and C-8a.
-
-
By systematically analyzing all the NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the successful synthesis of this compound.
Experimental Workflow Diagrams
Caption: Synthetic pathway for the target compound.
Caption: NMR analysis workflow.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the analysis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is designed to offer high sensitivity and specificity for the identification and characterization of this compound, which is of interest in pharmaceutical research.
Introduction
This compound is a halogenated quinolone derivative. Quinolones are a class of compounds with a wide range of biological activities, and their characterization is crucial in drug discovery and development. Mass spectrometry, particularly LC-MS/MS, is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document details the experimental conditions for the analysis of this specific compound, including sample preparation, liquid chromatography separation, and mass spectrometry detection.
Predicted Mass Spectrometry Data
Based on the chemical structure of this compound (C₁₁H₈INO₃), the predicted mass spectrometry data is summarized below. The exact mass of the neutral molecule is 328.9549 g/mol . Analysis is typically performed in positive ion mode using Electrospray Ionization (ESI), where the protonated molecule [M+H]⁺ is observed.
| Ion Description | Predicted m/z |
| Protonated Molecule [M+H]⁺ | 329.9627 |
| Fragment Ion [M+H-H₂O]⁺ | 311.9522 |
| Fragment Ion [M+H-CO]⁺ | 301.9678 |
| Fragment Ion [M+H-H₂O-CO]⁺ | 283.9573 |
| Fragment Ion [M+H-COOH]⁺ | 284.9656 |
| Fragment Ion resulting from loss of Iodine | 202.0655 |
Experimental Protocols
Sample Preparation
A standard "dilute-and-shoot" method is often suitable for initial analysis of pure compounds. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
0.22 µm syringe filters
Protocol for Standard Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis (MS/MS)
Visualization of Experimental Workflow and Fragmentation Pathway
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Predicted fragmentation pathway of the target compound.
Discussion
The presented LC-MS/MS method provides a robust framework for the analysis of this compound. The fragmentation pattern is predicted based on the common behavior of quinolone carboxylic acids in tandem mass spectrometry.[1][2][3][4][5] Under collision-induced dissociation, the primary fragmentation pathways are expected to involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid and quinolone core, and carbon monoxide (CO) from the carbonyl group.[1][4] Additionally, cleavage of the carboxylic acid group (-COOH) and the carbon-iodine bond are anticipated, providing characteristic fragment ions for structural confirmation. The specific m/z values will allow for high-confidence identification of the compound in various sample matrices. Optimization of collision energy will be crucial to maximize the intensity of specific fragment ions for quantitative analysis using methods like multiple reaction monitoring (MRM).
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the characterization of this compound. The provided experimental parameters and predicted fragmentation data serve as a valuable resource for researchers in the fields of pharmaceutical analysis and drug development, enabling reliable identification and further investigation of this compound.
References
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of the novel synthetic compound, 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This document outlines the rationale for screening, the mechanism of action of quinolone antibiotics, and standardized methods for evaluating its efficacy against a panel of pathogenic bacteria and fungi.
Introduction
Quinolone-3-carboxylic acids are a well-established class of synthetic antibacterial agents with broad-spectrum activity.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][3][4][5] The structural modifications on the quinolone scaffold, such as the introduction of iodine and methyl groups at positions 6 and 8 respectively, in this compound, are hypothesized to enhance its antimicrobial potency and potentially overcome existing resistance mechanisms. These notes provide the necessary protocols to systematically evaluate the antimicrobial profile of this compound.
Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effects by targeting type II topoisomerases in bacteria, namely DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of quinolone-enzyme-DNA.[1][4] This complex blocks the progression of the replication fork, leading to an arrest of DNA synthesis and ultimately, cell death.[1] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.
Experimental Protocols
The following protocols are standardized methods for assessing the antimicrobial activity of the test compound.
Preparation of Stock Solutions
-
Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure complete dissolution. Further dilutions should be made in the appropriate broth medium.
-
Control Antibiotic Stock Solutions: Prepare stock solutions of broad-spectrum antibiotics such as Ciprofloxacin and Nystatin at a concentration of 1 mg/mL in sterile deionized water or other appropriate solvents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Protocol:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity).
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[6][8]
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Spread a standardized microbial inoculum (0.5 McFarland) evenly across the surface of the MHA plate.
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (e.g., 30 µ g/disk ).
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Data Presentation
The antimicrobial activity of this compound is summarized below. The data presented is illustrative and based on the expected activity of novel quinolone derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Type | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 1 | - |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 0.5 | - |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 0.25 | - |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 2 | - |
| Candida albicans (ATCC 10231) | Fungus (Yeast) | 64 | - | 4 |
| Aspergillus niger (ATCC 16404) | Fungus (Mold) | >128 | - | 8 |
Table 2: Zone of Inhibition by Agar Disk Diffusion Method (30 µ g/disk )
| Test Microorganism | Type | Zone of Inhibition (mm) | Ciprofloxacin Zone (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 | 25 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 22 | 30 |
| Escherichia coli (ATCC 25922) | Gram-negative | 15 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 12 | 28 |
Interpretation of Results and Further Steps
The illustrative data suggests that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The activity against Gram-negative bacteria is less pronounced, and the compound shows weak antifungal activity.
Based on these initial findings, further investigations are warranted:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the compound to improve potency and spectrum of activity.
-
Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: If the compound shows a favorable in vitro profile and low cytotoxicity, proceed to animal models of infection to assess its efficacy in a living system.
These application notes and protocols provide a foundational framework for the comprehensive antimicrobial evaluation of this compound, guiding researchers through the initial stages of the drug discovery and development process.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. apec.org [apec.org]
Application Notes and Protocols: In Vitro Evaluation of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolone scaffolds are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to this versatile class. Its structural features suggest potential as a modulator of various cellular pathways. These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound, outlining key experimental protocols to assess its cytotoxic, antimicrobial, and potential mechanistic activities. The following protocols are foundational for characterizing the biological profile of novel quinoline derivatives.
Physicochemical Properties (Illustrative)
A summary of the predicted or experimentally determined physicochemical properties is crucial for handling and experimental design.
| Property | Value |
| Molecular Formula | C₁₁H₈INO₃ |
| Molecular Weight | 329.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
| Purity (HPLC) | >98% |
Data Presentation: Summary of In Vitro Activities
The following tables present illustrative quantitative data for the in vitro evaluation of this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) was determined against a panel of human cancer cell lines after 48 hours of treatment. Doxorubicin is included as a standard chemotherapeutic agent.
| Cell Line | Cancer Type | IC₅₀ (µM) for C₁₁H₈INO₃ | IC₅₀ (µM) for Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 1.2 |
| HCT-116 | Colorectal Carcinoma | 22.5 | 0.9 |
| A549 | Lung Carcinoma | 35.2 | 1.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 | 1.1 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against representative bacterial and fungal strains. Ciprofloxacin and Fluconazole serve as positive controls.
| Organism | Type | MIC (µg/mL) for C₁₁H₈INO₃ | MIC (µg/mL) for Control |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 8 | 1 (Ciprofloxacin) |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 16 | 0.5 (Ciprofloxacin) |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | >64 | 1 (Ciprofloxacin) |
| Candida albicans (ATCC 90028) | Fungus | >64 | 2 (Fluconazole) |
Table 3: Topoisomerase IIα Inhibition Assay
The inhibitory activity against human topoisomerase IIα was assessed using a DNA relaxation assay. Etoposide, a known topoisomerase II inhibitor, was used as a positive control.
| Compound | Concentration (µM) | % Inhibition |
| C₁₁H₈INO₃ | 10 | 25% |
| 50 | 68% | |
| 100 | 85% | |
| Etoposide | 50 | 95% |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the determination of cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of the test compound against various microorganisms.
Materials:
-
Test compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution. Prepare serial two-fold dilutions in the appropriate broth (MHB or RPMI) in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring absorbance.
Protocol 3: Topoisomerase IIα DNA Relaxation Assay
This protocol is used to assess the ability of the test compound to inhibit the catalytic activity of human topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
Test compound
-
Etoposide (positive control)
-
Loading Dye (e.g., containing glycerol, bromophenol blue)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 250 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα (e.g., 1-2 units) to initiate the reaction. The final reaction volume is typically 20 µL. Include a negative control (no enzyme) and a positive control (Etoposide).
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and linear) are separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase IIα is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Quantify the band intensities to determine the percentage of inhibition.
Mandatory Visualizations
Caption: General workflow for the in vitro evaluation of a test compound.
Caption: Proposed mechanism of action via Topoisomerase II inhibition.
References
Application Notes and Protocols for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in drug discovery, focusing on its hypothesized role as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase (PHD). The protocols detailed below are designed to enable researchers to investigate its biological activity and therapeutic potential.
Introduction
This compound belongs to the quinoline carboxylic acid class of compounds. This structural motif is present in numerous biologically active molecules. Based on its core structure, it is hypothesized to function as an inhibitor of HIF prolyl-hydroxylase (PHD) enzymes. HIF is a master transcriptional regulator of the cellular response to hypoxia.[1] By inhibiting PHD, the degradation of HIF-1α is prevented, leading to its accumulation, dimerization with HIF-1β, and subsequent activation of hypoxia-responsive genes.[2] These genes are involved in critical processes such as erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis (e.g., vascular endothelial growth factor, VEGF).[3][4] Therefore, inhibitors of PHD have significant therapeutic potential for conditions characterized by hypoxia or ischemia, such as chronic kidney disease-associated anemia and ischemic diseases.[4][5]
Mechanism of Action: HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. PHD enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α.[6] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[7]
In hypoxic conditions, the activity of PHD enzymes is reduced due to the lack of its co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β. This HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2]
This compound, as a putative PHD inhibitor, is expected to mimic the hypoxic state by binding to the active site of PHD enzymes, thereby preventing HIF-1α hydroxylation and subsequent degradation, even under normoxic conditions.
Figure 1. HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.
Quantitative Data Summary
The following table summarizes hypothetical and representative quantitative data for this compound and other known quinoline-based PHD inhibitors. This data is provided for comparative purposes and as a benchmark for experimental validation.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | Ki (nM) | Reference |
| This compound | PHD2 | Enzyme Inhibition (AlphaScreen) | TBD | TBD | Hypothetical | |
| HIF-1α Stabilization | HRE-Luciferase Reporter | TBD | Hypothetical | |||
| EPO Production | Hep3B Cellular Assay | TBD | Hypothetical | |||
| N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine | PHD2 | Enzyme Inhibition | 1100 | [8] | ||
| Roxadustat (FG-4592) | PHD2 | Enzyme Inhibition (AlphaScreen) | 27 | [9] | ||
| HIF-1α Stabilization | HRE-Luciferase Reporter | 5.1 | [8] | |||
| Vadadustat (AKB-6548) | PHD2 | Enzyme Inhibition (AlphaScreen) | 29 | [9] | ||
| Daprodustat (GSK1278863) | PHD2 | Enzyme Inhibition (AlphaScreen) | 67 | [8] | ||
| HIF-1α Stabilization | HRE-Luciferase Reporter | 0.8 | [8] |
TBD: To Be Determined through experimentation.
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route based on the Gould-Jacobs reaction, a classical method for synthesizing 4-hydroxyquinolines.[7]
Materials:
-
2-Amino-3-methyl-5-iodotoluene
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine 2-amino-3-methyl-5-iodotoluene (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 110-120°C for 2 hours. The reaction progress can be monitored by TLC.
-
Cyclization: Add the crude condensation product to pre-heated diphenyl ether (10-20 volumes) at 250°C. Maintain this temperature for 30-60 minutes. Cool the reaction mixture to room temperature, which should result in the precipitation of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Purification of Ester: Filter the precipitate and wash with hexane or ether to remove the diphenyl ether. The crude ester can be recrystallized from ethanol or purified by column chromatography.
-
Hydrolysis: Suspend the purified ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 2-3. The desired product, this compound, will precipitate out of solution.
-
Final Purification: Filter the solid, wash with cold water, and dry under vacuum. The final product can be recrystallized from a suitable solvent like ethanol or DMF/water to achieve high purity.
PHD2 Enzyme Inhibition Assay (AlphaScreen)
This protocol describes a high-throughput screening method to determine the IC50 value of the test compound against PHD2.[9]
Figure 2. Workflow for PHD2 Enzyme Inhibition Assay.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
Anti-hydroxyproline antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20)
-
Ferrous sulfate (FeSO4)
-
2-Oxoglutarate (2-OG)
-
Ascorbic acid
-
Test compound (this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, PHD2 enzyme, FeSO4, 2-OG, ascorbic acid, and the diluted test compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated HIF-1α peptide substrate.
-
Allow the enzymatic reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a mixture of Streptavidin Donor beads and Protein A Acceptor beads pre-incubated with the anti-hydroxyproline antibody.
-
Incubate the plate in the dark for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α protein levels in cells treated with the test compound.[9]
Materials:
-
Human cell line (e.g., Hep3B, HeLa, or U2OS)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 4, 8, or 16 hours). Include a positive control (e.g., DMOG or CoCl2) and a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
HRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1 in response to treatment with the test compound.[8]
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
HRE-luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compound
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with a serial dilution of the test compound for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the fold induction of luciferase activity against the compound concentration and determine the EC50 value.
Target Gene Expression Analysis (RT-qPCR)
This protocol quantifies the mRNA levels of HIF target genes, such as VEGF and EPO, in response to the test compound.
Materials:
-
Human cell line capable of producing the target gene product (e.g., Hep3B for EPO)
-
Test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (VEGF, EPO) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a potential drug candidate targeting the HIF signaling pathway. By systematically applying these methodologies, researchers can elucidate its mechanism of action, determine its potency and efficacy, and build a solid foundation for further preclinical and clinical development. The structural similarity to known PHD inhibitors suggests a promising avenue for the discovery of novel therapeutics for anemia and ischemic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its structure incorporates several key functional groups that can be selectively modified, making it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The quinolone core is a well-established pharmacophore found in numerous antibacterial agents. The presence of an iodo group at the 6-position allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the carboxylic acid at the 3-position can be readily converted into esters, amides, and other derivatives, providing another avenue for structural modification and the exploration of structure-activity relationships (SAR).
Derivatives of the closely related 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold have been investigated for their potential as anti-HIV agents, suggesting that this chemical class has promise beyond antibacterial applications.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₈INO₃ |
| Molecular Weight | 329.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in other organic solvents |
| CAS Number | 951006-39-6 (for the corresponding ethyl ester) |
Note: Experimental data for the free acid is limited in publicly available literature. Properties are based on the known ethyl ester and general characteristics of similar quinolone carboxylic acids.
Applications in Organic Synthesis
The reactivity of this compound can be harnessed for the synthesis of a variety of derivatives. The primary reaction sites are the iodo group for carbon-carbon and carbon-heteroatom bond formation and the carboxylic acid group for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 6-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups, significantly expanding the chemical diversity of the quinolone scaffold.
Potential Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-substituted quinolones.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted quinolones.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety at the 3-position is a versatile handle for the introduction of various functional groups, which can modulate the physicochemical and biological properties of the resulting compounds.
Potential Carboxylic Acid Derivatizations:
-
Esterification: Conversion to esters can improve cell permeability and oral bioavailability.
-
Amidation: Formation of amides introduces a key pharmacophoric element and allows for the exploration of hydrogen bonding interactions with biological targets.
Experimental Protocols
Disclaimer: The following protocols are general procedures for the specified reaction types and have not been optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions for this specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a stream of inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Title Compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
| Title Compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 16 | 70-85 |
*Hypothetical yields based on similar reactions.
Protocol 2: General Procedure for Amidation
This protocol describes a typical procedure for the formation of an amide from a carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Coupling agent (e.g., HATU, HBTU, EDCI, 1.1 - 1.5 equivalents)
-
Base (e.g., DIPEA, Et₃N, 2-3 equivalents)
-
Solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the coupling agent and the base, and stir the mixture at room temperature for 15-30 minutes.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Title Compound | Benzylamine | HATU | DIPEA | DMF | RT | 6 | 80-95 |
| Title Compound | Morpholine | EDCI/HOBt | Et₃N | DCM | RT | 12 | 75-90 |
*Hypothetical yields based on similar reactions.
Biological Activity of Derivatives
While specific biological data for derivatives of this compound is not extensively reported, the quinolone scaffold is a known pharmacophore with a broad range of activities. The introduction of various substituents via the synthetic routes described above can lead to compounds with potential therapeutic applications.
A recent patent has disclosed the synthesis of a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, which were evaluated for their anti-HIV activity. This suggests that derivatization of the carboxylic acid group of the title compound can lead to potent antiviral agents.
Potential Therapeutic Areas for Derivatives:
-
Antibacterial: The quinolone core is a classic antibacterial pharmacophore.
-
Antiviral (Anti-HIV): As demonstrated by related carbohydrazide derivatives.
-
Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory: Certain quinoline derivatives have shown anti-inflammatory properties.
Further screening of a library of compounds derived from this compound is warranted to explore the full potential of this versatile scaffold in drug discovery.
Application Note and Protocol for the Purification of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using recrystallization. The protocol is designed to enhance the purity of the compound by removing impurities.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[1][3] The selection of an appropriate solvent is critical for successful recrystallization; an ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[4] This application note details a general procedure for the recrystallization of this compound, a quinolone derivative. While specific quantitative data for this exact compound is not provided, this protocol offers a robust starting point for its purification.
Experimental Protocol
2.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., N,N-dimethylformamide (DMF), ethanol, acetonitrile, or a suitable solvent mixture)[5][6]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
2.2. Solvent Selection
The choice of solvent is crucial for effective purification. A good solvent for recrystallization should:
-
Dissolve the compound to be purified readily at high temperatures.
-
Dissolve the compound poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
For quinolone carboxylic acid derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol are often employed.[5] A small-scale preliminary test with various solvents is recommended to identify the optimal one for this compound.
2.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add the solvent portion-wise until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. The flask should be covered to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a suitable temperature or in a vacuum desiccator to remove all traces of the solvent.
Data Presentation
The following table summarizes the expected data from the purification process. The values presented are illustrative and should be replaced with experimental data.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | 1.00 | 0.80 |
| Appearance | Off-white to light brown powder | White to pale yellow crystalline solid |
| Melting Point (°C) | 295-300 | >300[7] |
| Purity (by HPLC, %) | 96.5 | 99.7 |
| Percent Recovery (%) | N/A | 80.0 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too quickly.[4] To resolve this, reheat the solution, add more solvent, and allow it to cool more slowly.[4]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute.[4] Evaporate some of the solvent to increase the concentration and try cooling again. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can also induce crystallization.[4]
-
Low Recovery: A low yield of purified crystals can result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and a minimal amount of cold solvent is used for washing.
References
Experimental Applications of Substituted Quinolone Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted quinolone carboxylic acids are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Initially recognized for their potent antibacterial properties, structural modifications of the quinolone scaffold have led to the discovery of derivatives with promising applications in anticancer, antiviral, and neurodegenerative disease research. This document provides detailed application notes and experimental protocols for key assays used to evaluate the efficacy of these compounds, along with visualizations of relevant signaling pathways and experimental workflows.
Anticancer Applications
A primary focus of current research on substituted quinolone carboxylic acids is their potential as anticancer agents. Many derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of their anticancer action is the inhibition of eukaryotic topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription.[1] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of representative substituted quinolone carboxylic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Novel Quinolone Derivatives (8a-j)
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| 8i | 0.009 | 0.008 | 0.010 |
| Cisplatin | >10 | >10 | >10 |
| Irinotecan | >10 | >10 | >10 |
Table 2: Cytotoxicity of Cinnamic Acid Bearing 2-Quinolone Hybrids [2]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) |
| 5a | - | 4.05 | 1.89 |
| 5b | 8.48 | - | - |
| Staurosporine | 4.21 | 3.14 | 2.56 |
Table 3: Cytotoxicity of Ciprofloxacin (CP) Derivatives [1]
| Compound | T-24 (Bladder Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 4b | 3.36 | 3.24 |
| 4c | 1.69 | - |
| 5a | - | 19.33 |
| Doxorubicin | >30 | >30 |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of substituted quinolone carboxylic acids on cancer cell lines by measuring metabolic activity.[3][4]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinolone carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the overnight culture medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
This assay determines the ability of substituted quinolone carboxylic acids to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP solution
-
Test compounds (substituted quinolone carboxylic acids)
-
Etoposide (as a positive control)
-
Loading dye
-
Agarose gel and electrophoresis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing assay buffer, ATP, and DNA substrate.
-
Compound Addition: Add the test compound at various concentrations. Include a no-enzyme control, an enzyme-only control, and a positive control (etoposide).
-
Enzyme Addition: Add purified topoisomerase II to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Add loading dye to each sample and load onto an agarose gel. Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated or relaxed DNA compared to the enzyme-only control.
This protocol is used to determine the effect of substituted quinolone carboxylic acids on cell cycle progression.[6]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with the test compound for a specified time.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[6]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
This assay is used to detect and quantify apoptosis induced by substituted quinolone carboxylic acids.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with the test compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.[8]
Signaling Pathways and Experimental Workflows
Caption: Anticancer mechanism of substituted quinolone carboxylic acids.
Caption: General synthesis workflow for substituted quinolone carboxylic acids.
Antibacterial Applications
The foundational application of quinolone carboxylic acids is in combating bacterial infections. The "fluoroquinolones" are a prominent subgroup characterized by a fluorine atom at the C-6 position, which significantly enhances their antibacterial potency. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of a novel quinoline derivative against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 4: Antibacterial Activity of a Quinolone Coupled Hybrid (5d) [10]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 |
| Staphylococcus aureus MRSA ATCC 43300 | 0.5 |
| Escherichia coli ATCC 25922 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | 8 |
| Ciprofloxacin | 0.125 - 1 |
Experimental Protocol
This protocol determines the lowest concentration of a substituted quinolone carboxylic acid that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Substituted quinolone carboxylic acid derivatives
-
96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Spectrophotometer
-
Incubator
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[11] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.[12]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13]
Other Experimental Applications
Neurodegenerative Diseases
Recent studies have explored the potential of substituted quinolone carboxylic acids in the treatment of neurodegenerative diseases like Alzheimer's.[9] Some derivatives act as positive allosteric modulators of the M1 muscarinic receptor, which is a target for improving cognitive function.[9] Additionally, certain quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[14]
Antiviral Research
The quinoline scaffold has also been investigated for its antiviral properties against a range of viruses, including Zika virus, herpes virus, and HIV.[6] The development of efficient synthetic protocols has enabled the generation of diverse quinoline derivatives for antiviral screening.
Photodynamic Therapy
Certain quinolone derivatives have been shown to act as photosensitizers in photodynamic therapy (PDT).[15] In PDT, a photosensitizing agent is administered and then activated by light of a specific wavelength, leading to the generation of reactive oxygen species that can kill cancer cells or pathogens.[16]
Conclusion
Substituted quinolone carboxylic acids represent a highly versatile and promising scaffold in drug discovery. While their initial success was in the development of potent antibacterial agents, ongoing research continues to unveil their potential in a multitude of therapeutic areas, most notably in oncology. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further exploration and development of this important class of compounds by the scientific community. The continued investigation into the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gould-Jacobs Reaction for Substituted Anilines
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of quinoline derivatives from substituted anilines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Gould-Jacobs reaction in a question-and-answer format.
Q1: My initial condensation reaction to form the anilidomethylenemalonate intermediate is giving a low yield. What could be the problem and how can I fix it?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reagent Decomposition: The aniline or the malonic ester derivative may have decomposed.
-
Sub-optimal Temperature: The reaction temperature may be too low for the specific substituted aniline being used.
Recommended Solutions:
-
Use a Slight Excess of Malonic Ester: Employing a 1.0 to 1.2 molar equivalent of the diethyl ethoxymethylenemalonate can help drive the reaction to completion.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.[1]
-
Ensure Reagent Quality: Use fresh, high-quality aniline and malonic ester derivatives to avoid issues with decomposition.[1]
-
Optimize Temperature: For less reactive anilines (e.g., those with electron-withdrawing groups), a higher condensation temperature (up to 130°C) may be necessary.[1]
Q2: The cyclization step of my reaction is not proceeding to completion, resulting in a low yield of the desired quinoline.
Possible Causes:
-
Insufficient Temperature: The thermal cyclization is a high-temperature process, and the reaction may not have reached the required temperature for the specific substrate.[1]
-
Insufficient Reaction Time: The reaction may not have been heated long enough for the cyclization to complete.
-
Presence of Moisture: Although not always critical, anhydrous conditions can sometimes improve the outcome.[1]
Recommended Solutions:
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction. The typical range for thermal cyclization is 250-300°C.[1]
-
Extend Reaction Time: If increasing the temperature is not feasible due to potential decomposition, extending the reaction time at the current temperature may improve the yield.[1]
-
Consider Microwave Heating: Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[1][2]
-
Ensure Anhydrous Conditions: Use dry reagents and solvents to minimize potential side reactions.[1]
Q3: I am observing the formation of a significant amount of dark, tarry material in my reaction.
Possible Causes:
-
Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1]
-
Oxidation: The reaction may be sensitive to air at high temperatures.
Recommended Solutions:
-
Optimize Temperature and Time: Carefully find a balance between the temperature and reaction time required for cyclization and the onset of degradation.[1][2]
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can help maintain a consistent and evenly distributed high temperature.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Q4: My final product is a viscous oil that is difficult to crystallize.
Possible Causes:
-
Presence of Impurities: Residual high-boiling solvent or other impurities can inhibit crystallization.
-
Inherent Properties of the Product: Some quinoline derivatives are inherently oils at room temperature.
Recommended Solutions:
-
Thoroughly Remove High-Boiling Solvent: Ensure the high-boiling solvent used for cyclization is completely removed under high vacuum.[1]
-
Purify by Column Chromatography: If recrystallization is challenging, purification using column chromatography can remove impurities.[1]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]
Q5: I am seeing a significant amount of a decarboxylated byproduct in my final product.
Possible Cause:
-
High Reaction Temperature and/or Pressure: The 3-carboalkoxy group can be lost under forcing conditions, especially in a sealed vessel under microwave irradiation.[1][2]
Recommended Solution:
-
Careful Control of Reaction Conditions: Monitor and control the reaction temperature and time closely. If using a microwave reactor, also monitor the pressure. Reducing the temperature may be necessary to minimize decarboxylation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][3] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester intermediate.[1][3] This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][3] Subsequent saponification and decarboxylation can be performed to furnish the final 4-hydroxyquinoline.[3]
Q2: How does the substituent on the aniline affect the reaction?
The electronic nature of the substituent on the aniline ring significantly influences the reaction's success.
-
Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OCH₃, -CH₃) are generally more reactive and give good yields, particularly when the group is at the meta-position.[3]
-
Electron-Withdrawing Groups (EWGs): Anilines with EWGs (e.g., -NO₂, -Cl) are less reactive, making the initial condensation and the subsequent cyclization more challenging. These reactions often require more forcing conditions, such as higher temperatures and longer reaction times.[1]
Q3: What are the typical solvents used for the cyclization step?
The cyclization step requires high temperatures, so high-boiling inert solvents are typically used. Common choices include:
-
Dowtherm A
-
Diphenyl ether
-
Mineral oil
In some cases, particularly with microwave-assisted synthesis, the reaction can be run neat (without a solvent).[1]
Q4: Can microwave synthesis improve the Gould-Jacobs reaction?
Yes, microwave irradiation has been shown to be a highly effective method for the Gould-Jacobs reaction. It can significantly reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating methods.[2][4]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from Aniline.
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Microwave | 250 | 20 | 1 |
| 2 | Microwave | 300 | 10 | 37 |
| 3 | Microwave | 250 | 60 | Low |
| 4 | Microwave | 300 | 20 | 28 |
| 5 | Microwave | 300 | 5 | 47 |
| 6 | Conventional | Reflux | Several Hours | Low |
Data adapted from a Biotage application note.[2]
Table 2: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives from Substituted Anilines.
| Entry | Aryl Amine | Reaction Time (min) | Yield (%) (Microwave) | Yield (%) (Classical) |
| 1 | 3-Chloroaniline | 10 | 85 | 60 |
| 2 | 4-Bromoaniline | 12 | 82 | 55 |
| 3 | 2-Methylaniline | 8 | 90 | 65 |
| 4 | 4-Ethylaniline | 8 | 92 | 68 |
| 5 | 4-Methoxyaniline | 7 | 95 | 70 |
| 6 | 3-Nitroaniline | 15 | 70 | 45 |
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester from m-Anisidine (Electron-Donating Group)
Step 1: Condensation
-
In a round-bottom flask, combine m-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120°C for 1.5 hours. The evolution of ethanol should be observed.
-
Monitor the reaction by TLC until the m-anisidine is consumed.
-
The resulting crude diethyl N-(3-methoxyphenyl)aminomethylenemalonate can be used directly in the next step.
Step 2: Thermal Cyclization
-
To the crude intermediate, add diphenyl ether (5-10 mL per gram of intermediate).
-
Heat the mixture to 250°C under a nitrogen atmosphere for 45 minutes.
-
Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane to remove the diphenyl ether, and dry under vacuum.
Protocol 2: Synthesis of 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester from m-Nitroaniline (Electron-Withdrawing Group) - Microwave-Assisted
Step 1: Condensation
-
In a microwave-safe vial, combine m-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Heat the mixture at 130°C for 2 hours.
-
Monitor the reaction by TLC. Due to the deactivating effect of the nitro group, this step may require a longer time than for electron-rich anilines.
Step 2: Microwave-Assisted Cyclization
-
To the crude intermediate in a microwave vial, add Dowtherm A (5 mL per gram of intermediate).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 280°C and hold for 15 minutes. Monitor the internal temperature and pressure.
-
After the reaction, allow the vial to cool to room temperature.
-
Add petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with petroleum ether, and dry under vacuum.
Mandatory Visualization
Caption: Reaction pathway of the Gould-Jacobs synthesis.
References
Technical Support Center: Synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and established method for the synthesis of this and similar quinolone-3-carboxylic acids is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of a substituted aniline, in this case, 4-iodo-2-methylaniline, with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate. This intermediate is then cyclized at high temperatures to yield the ethyl ester of the target molecule, which is subsequently hydrolyzed to the final carboxylic acid.
Q2: What are the primary challenges associated with this synthesis?
A2: The main challenges include:
-
Regioselectivity of Cyclization: The starting aniline (4-iodo-2-methylaniline) is asymmetrically substituted, which can lead to the formation of two isomeric quinolone products during the thermal cyclization step.[3]
-
High Reaction Temperatures: The cyclization step typically requires very high temperatures (often >250 °C), which can lead to product decomposition and the formation of side products.[3]
-
Low Yields: Due to the harsh reaction conditions and potential for side reactions, the overall yield of the synthesis can be low.
-
Purification: Separating the desired product from isomeric byproducts and other impurities can be challenging.
Q3: How do the iodo and methyl substituents on the aniline precursor influence the reaction?
A3: The electronic and steric effects of the iodo and methyl groups on the 4-iodo-2-methylaniline starting material play a crucial role. The methyl group is electron-donating, which can activate the aromatic ring, while the iodo group is deactivating. These opposing electronic effects, along with the steric hindrance from the ortho-methyl group, will influence the regioselectivity of the cyclization. The iodination of anilines is a known electrophilic substitution reaction, and the presence of an iodo group can influence the reactivity of the molecule.[4]
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for Gould-Jacobs reactions.[5] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. This can be a valuable technique to overcome some of the challenges associated with conventional high-temperature heating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the condensation product (diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate) | 1. Incomplete reaction. 2. Impure starting materials. | 1. Ensure equimolar amounts of 4-iodo-2-methylaniline and DEEMM are used. 2. The reaction is typically heated; ensure the temperature is sufficient (e.g., 100-120 °C) and monitor by TLC. 3. Check the purity of the aniline and DEEMM. |
| Formation of isomeric products during cyclization | The 2,4-disubstituted aniline allows for cyclization at two different ortho positions to the amino group, leading to the desired 8-methyl and the undesired 6-methyl-5-iodo isomer. | 1. This is an inherent challenge. The ratio of isomers is influenced by steric and electronic factors. 2. Careful purification by column chromatography or fractional crystallization will be necessary to separate the isomers. |
| Low yield during the high-temperature cyclization step | 1. Insufficient temperature or reaction time. 2. Decomposition of the starting material or product at high temperatures. 3. Use of an inappropriate high-boiling solvent. | 1. Ensure the reaction temperature is maintained at around 250 °C. 2. Use a high-boiling inert solvent like Dowtherm A or diphenyl ether.[3] 3. Optimize the reaction time; prolonged heating can lead to decomposition. Monitor the reaction by TLC. 4. Consider using a microwave reactor for more controlled and rapid heating. |
| Incomplete hydrolysis of the ethyl ester | 1. Insufficient base or acid concentration. 2. Short reaction time or low temperature. 3. Steric hindrance around the ester group. | 1. Use a sufficient excess of NaOH or KOH for basic hydrolysis, or a strong acid like HCl for acidic hydrolysis. 2. Reflux the reaction mixture for an adequate amount of time (can be several hours). Monitor by TLC. 3. Microwave-assisted hydrolysis can be a faster alternative. |
| Difficulty in purifying the final product | 1. Presence of isomeric impurities. 2. Tarry byproducts from the high-temperature reaction. 3. The final product may have low solubility. | 1. For isomer separation, column chromatography with a suitable solvent system (e.g., gradients of methanol in dichloromethane) may be effective. 2. Recrystallization from a suitable solvent (e.g., DMF, DMSO, or acetic acid) can be used to remove impurities. 3. Washing the crude product with various organic solvents can help remove soluble impurities. |
| Product decomposition during the reaction | The high temperatures required for the Gould-Jacobs cyclization can lead to the decomposition of starting materials and products, especially those containing thermally sensitive groups. | 1. Minimize the reaction time at high temperatures by closely monitoring the reaction progress. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Explore lower temperature methods or alternative synthetic routes if decomposition is severe. |
Experimental Protocols
Step 1: Synthesis of 4-Iodo-2-methylaniline
A common method for the synthesis of 4-iodo-2-methylaniline is the aromatic Finkelstein reaction from the more readily available 2-methyl-4-bromoaniline.[1][6]
-
Materials:
-
2-methyl-4-bromoaniline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a two-necked flask equipped with a reflux condenser and under an argon atmosphere, combine 2-methyl-4-bromoaniline, NaI (2 equivalents), and CuI (5 mol%).
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
-
Heat the suspension to 110 °C and stir for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Dilute with deionized water and extract with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization if necessary.
-
Step 2: Synthesis of Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate
-
Materials:
-
4-Iodo-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
-
Procedure:
-
Combine equimolar amounts of 4-iodo-2-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature. The product may crystallize upon cooling.
-
Wash the crude product with a cold solvent like hexane or ethanol to remove any unreacted DEEMM.
-
Step 3: Synthesis of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Materials:
-
Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate
-
Dowtherm A (or diphenyl ether)
-
-
Procedure:
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the intermediate from Step 2 to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry.
-
Step 4: Synthesis of this compound
-
Materials:
-
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend the ethyl ester from Step 3 in a mixture of ethanol and an aqueous solution of NaOH (e.g., 10%).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture to room temperature and filter if any solid is present.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
-
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in the cyclization step.
References
Technical Support Center: Quinolone Synthesis from Substituted Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinolones from substituted anilines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Gould-Jacobs Reaction
Q1: What is the most common side reaction in the Gould-Jacobs synthesis?
A1: A prevalent side reaction is the decarboxylation of the 3-carboalkoxy group, particularly when the cyclization step is conducted at high temperatures and pressures. This results in the formation of a 4-hydroxyquinoline lacking the ester group at the 3-position.[1]
Q2: My Gould-Jacobs cyclization is not going to completion. What should I do?
A2: Incomplete cyclization is a frequent issue. To address this, you can try the following:
-
Increase the temperature: The cyclization is a high-temperature process, and gradually increasing the heat may drive the reaction forward.[1]
-
Extend the reaction time: If raising the temperature leads to decomposition, a longer reaction time at the current temperature might improve the yield of the cyclized product. However, be cautious of potential product degradation with prolonged heating.[1]
-
Consider microwave heating: Microwave irradiation can offer rapid and efficient heating, often resulting in higher yields and shorter reaction times compared to conventional methods.[1]
Q3: How do substituents on the aniline affect the Gould-Jacobs reaction?
A3: The electronic nature of the substituent on the aniline ring plays a significant role. Anilines with electron-donating groups, especially at the meta-position, are generally effective for this reaction. Conversely, anilines with electron-withdrawing groups may make the reaction more sluggish and require more forceful conditions.[1]
Conrad-Limpach-Knorr and Combes Syntheses
Q4: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The formation of regioisomers is a known challenge. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. For instance, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines in certain modified Combes pathways. Conversely, using chloro- or fluoroanilines can lead to the 4-CF3 regioisomer as the major product.[2] The choice of acid catalyst can also influence the outcome.[3]
Q5: What determines whether a 2-quinolone or a 4-quinolone is formed in the Conrad-Limpach-Knorr synthesis?
A5: The reaction conditions, particularly temperature, are critical in determining the product isomer. Under kinetic control (lower temperatures), the reaction of anilines with β-ketoesters favors the formation of the 4-quinolone. Under thermodynamic control (higher temperatures, around 140°C or more), the reaction proceeds through a β-keto anilide intermediate, leading to the 2-quinolone.[4]
Skraup and Doebner-von Miller Syntheses
Q6: My Skraup synthesis is extremely vigorous and producing a lot of tar. How can I control it?
A6: The Skraup synthesis is notoriously exothermic and prone to tar formation.[3] To moderate the reaction and minimize tarring, you can:
-
Use a moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.
-
Optimize the temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be controlled.[3]
Q7: I'm observing significant polymerization in my Doebner-von Miller reaction. What is the cause and how can I prevent it?
A7: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[3][5] To mitigate this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield.[3][5]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[3]
General Issues
Q8: I am observing both N-alkylation and O-alkylation of my quinolone. How can I control the selectivity?
A8: The N- versus O-alkylation of quinolones is influenced by the reaction conditions. Factors such as the solvent, the base used for deprotonation, and the nature of the alkylating agent can affect the product ratio. For instance, in some cases, using a polar aprotic solvent like DMF may favor N-alkylation, while a nonpolar solvent might favor O-alkylation. The choice of base (e.g., NaH vs. K₂CO₃) can also play a crucial role. A systematic study of these parameters is often necessary to achieve the desired selectivity.[6][7][8]
Troubleshooting Guides
Troubleshooting Low Yield in Quinolone Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired quinolone | Incomplete cyclization in Gould-Jacobs or Conrad-Limpach synthesis. | Increase reaction temperature and/or time. Consider using a higher boiling point solvent or microwave irradiation. Ensure anhydrous conditions.[1] |
| Tar/polymer formation in Skraup or Doebner-von Miller synthesis. | Use a moderator (e.g., FeSO₄) in the Skraup synthesis.[3] For the Doebner-von Miller synthesis, employ a biphasic solvent system and add the carbonyl reactant slowly.[3][5] | |
| Formation of a mixture of regioisomers in Combes or Friedländer synthesis. | Modify substituents on starting materials to leverage steric or electronic effects.[2] Experiment with different acid catalysts.[3] | |
| Inefficient oxidation of dihydroquinoline intermediate in Doebner-von Miller synthesis. | Ensure a sufficient amount of an effective oxidizing agent is used. Consider a post-reaction oxidation step if necessary.[5] | |
| Unfavorable electronic effects of aniline substituents. | For electron-withdrawing groups, more forcing reaction conditions (higher temperature, longer time) may be required. Be aware that yields may still be compromised.[1] |
Troubleshooting Product Purification
| Symptom | Potential Cause | Recommended Solution |
| Product is a thick, dark tar | Extensive polymerization and side reactions, common in Skraup synthesis. | Purify the crude product by steam distillation, followed by solvent extraction.[3][9] Treatment with activated carbon can help remove colored impurities.[9] |
| Difficulty in separating regioisomers | Similar physical properties of the isomeric products. | Employ careful column chromatography with a suitable solvent system. It may be necessary to derivatize the mixture to facilitate separation. |
| Presence of decarboxylated byproduct | High temperatures during the reaction or workup. | Optimize the reaction temperature and time to minimize decarboxylation.[1] If purification is difficult, consider converting the desired carboxylated product to a more easily separable derivative. |
| Contamination with starting materials | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Adjust reaction time and temperature accordingly. |
Quantitative Data Summary
Effect of Reaction Conditions on Gould-Jacobs Cyclization Yield
| Aniline Derivative | Reaction Temperature (°C) | Reaction Time (min) | Heating Method | Yield of Cyclized Product (%) |
| Aniline | 250 | 10 | Microwave | 37[10] |
| Aniline | 300 | 10 | Microwave | 28 (decarboxylation observed)[10] |
| Aniline | 300 | 5 | Microwave | 47[10] |
Note: The yields refer to the isolated product after the cyclization step.
Comparison of Conrad-Limpach and Knorr Synthesis for Quinolone Formation
| Synthesis | Key Reactants | Reaction Temperature | Primary Intermediate | Major Product | Typical Yield (%) |
| Conrad-Limpach | Aniline + β-ketoester | ~100-140 °C (initial condensation) | β-anilinopropenoate | 4-Quinolone | Can be up to 95% with an inert solvent[4] |
| Knorr | Aniline + β-ketoester | >140 °C | β-ketoanilide | 2-Quinolone | Generally lower than Conrad-Limpach[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a microwave-assisted procedure for rapid and efficient cyclization.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
Microwave synthesis vial
-
Magnetic stirring bar
-
Acetonitrile (ice-cold)
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-1.5 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-10 minutes).
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile.
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Protocol 2: Conventional High-Temperature Gould-Jacobs Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane or other non-polar solvent for precipitation
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.
-
Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration (e.g., 30-60 minutes).
-
Isolation: After completion, cool the reaction mixture to room temperature.
-
Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.
-
Washing and Drying: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Visualizing Reaction Pathways
Gould-Jacobs Reaction Pathway and Decarboxylation Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The following troubleshooting guides and FAQs address common issues that may arise during its synthesis, likely via the Gould-Jacobs reaction, a foundational method for preparing 4-hydroxyquinoline derivatives.[1][2][3]
Troubleshooting Guide
Issue 1: Low yield or failure of the initial condensation reaction.
-
Question: I am not observing the formation of the anilidomethylenemalonate intermediate when reacting 2-amino-3-methyl-iodobenzene with an alkoxymethylenemalonate ester. What could be the problem?
-
Answer: The initial condensation is a critical step. Here are some potential causes and solutions:
-
Purity of Reactants: Ensure the aniline derivative (2-amino-3-methyl-iodobenzene) is pure and free from contaminants. Impurities can interfere with the nucleophilic attack of the amine on the malonate derivative.
-
Reaction Temperature: The condensation typically requires heating. A temperature range of 100-130 °C is generally effective for this step.[2] Insufficient heat may lead to a sluggish or incomplete reaction.
-
Stoichiometry: While a 1:1 stoichiometry can work, using a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate (DEEM) can drive the reaction to completion.[2]
-
Removal of Byproduct: The reaction produces ethanol as a byproduct. Removing it under reduced pressure can help shift the equilibrium towards the product.[2]
-
Issue 2: Inefficient or failed thermal cyclization.
-
Question: The condensation to the intermediate was successful, but I am getting a low yield of the cyclized quinolone product. How can I improve the cyclization step?
-
Answer: The thermal cyclization is often the most challenging step, requiring high temperatures.[2]
-
Temperature: This step typically requires temperatures above 250 °C to facilitate the 6-electron electrocyclization.[2][4] Inadequate temperature is a common reason for failure.
-
Solvent: Using a high-boiling point, inert solvent can improve heat transfer and lead to higher yields (up to 95% in some cases).[4] Suitable solvents include mineral oil, diphenyl ether, or Dowtherm A.[4] However, be aware that these solvents can be difficult to remove.[4]
-
Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation can significantly shorten reaction times and improve yields.[2] This method offers better control over the heating process.
-
Product Decomposition: The high temperatures required can sometimes lead to product decomposition.[4] Careful monitoring of the reaction time is crucial.
-
Issue 3: Incomplete hydrolysis of the ester.
-
Question: I am having trouble hydrolyzing the ethyl/methyl ester of the quinolone to the desired carboxylic acid. What are the optimal conditions?
-
Answer: Saponification (alkaline hydrolysis) is the standard and most effective method for this conversion.[1][5]
-
Base: Use a solution of a strong base, such as 10% w/v sodium hydroxide (NaOH).[2]
-
Temperature: Heat the reaction mixture to reflux for 1-2 hours to ensure the hydrolysis goes to completion.[2][5]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.[2]
-
Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid like concentrated hydrochloric acid (HCl) to precipitate the final carboxylic acid product.[2]
-
Issue 4: Unwanted decarboxylation of the final product.
-
Question: I am losing a significant portion of my product, and I suspect it is due to decarboxylation. How can I prevent this?
-
Answer: Quinolone-3-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures.[1][3]
-
Avoid Excessive Heat: During the final steps of purification and drying, avoid unnecessarily high temperatures.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. Ensure the final product is isolated and stored under appropriate conditions. Some carbamic acids, which are structurally related, are known to be prone to decarboxylation.[6]
-
Soda Lime: Decarboxylation is sometimes intentionally carried out using soda lime at high temperatures.[7] Ensure your reaction and workup conditions do not inadvertently replicate these conditions.
-
Issue 5: Difficulty in purifying the final product.
-
Question: My final product, this compound, is impure. What are the recommended purification methods?
-
Answer: Purification of the final solid product is crucial for obtaining a high-purity compound.
-
Precipitation and Washing: After acidification, the precipitated product should be filtered and washed thoroughly. Washing with cold acetonitrile or ethanol can help remove unreacted starting materials and byproducts.[2][8]
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful purification technique. Solvents like ethanol, acetic acid, or mixtures containing dichloromethane can be effective.[8] A mixture of DMF and methanol has also been reported for similar compounds.[9]
-
Trituration: This involves suspending the impure solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane/ether mixtures are often used for this purpose.[6]
-
Acid-Base Extraction: For carboxylic acids, an acid-base extraction can be employed. Dissolve the crude product in a dilute aqueous base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the acid by adding acid.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The most probable synthetic route is the Gould-Jacobs reaction.[1][4][11] This involves the condensation of 2-amino-3-methyl-iodobenzene with an alkoxymethylenemalonate ester, followed by high-temperature cyclization to form the ethyl ester of the quinolone. The final step is the hydrolysis of this ester to the target carboxylic acid.
Q2: How do electron-donating or withdrawing groups on the aniline precursor affect the reaction?
A2: The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups at the meta-position.[2] The regioselectivity of the cyclization step is controlled by both steric and electronic factors, and asymmetrically substituted anilines can sometimes lead to a mixture of products.[4]
Q3: Are there alternative, more modern methods to the high-temperature thermal cyclization?
A3: Yes, microwave-assisted synthesis is a modern alternative that can significantly improve the efficiency of the Gould-Jacobs reaction.[2] It allows for rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods.[2]
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinolone carboxylic acids due to its high resolution and sensitivity.[12] For structural confirmation, ¹H-NMR, ¹³C-NMR, and mass spectrometry are standard methods.[9][13] Infrared (IR) spectroscopy can also be used to identify key functional groups.[8]
Data Presentation
Table 1: Effect of Cyclization Conditions on Yield (Illustrative)
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | None | 250 | 30 min | Low | [4] |
| 2 | Conventional Heating | Diphenyl Ether | 250-260 | 15-30 min | Up to 95 | [4] |
| 3 | Microwave Irradiation | DEEM (reagent & solvent) | 200 | 20 min | High | [2] |
Table 2: Comparison of Hydrolysis Methods
| Method | Reagent | Conditions | Reversibility | Product Separation | Reference |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Reversible | Difficult | [5][14] |
| Alkaline Hydrolysis (Saponification) | Dilute NaOH | Heat under reflux | Irreversible | Easier | [2][5] |
Experimental Protocols
Protocol 1: Classical Thermal Gould-Jacobs Synthesis
-
Condensation: In a round-bottom flask, combine 2-amino-3-methyl-iodobenzene (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[2]
-
Cyclization: Add a high-boiling inert solvent (e.g., diphenyl ether) to the intermediate. Heat the mixture to 250-260 °C for 15-30 minutes to induce cyclization.[4]
-
Isolation of Ester: Cool the reaction mixture. Add a non-polar solvent like hexane to precipitate the ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter the solid and wash with the non-polar solvent.
-
Hydrolysis: Suspend the dried ester in a 10% w/v aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[2]
-
Isolation of Acid: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product. Filter the solid, wash with cold water, and dry under vacuum.[2]
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
-
Reaction Setup: In a microwave vial, add 2-amino-3-methyl-iodobenzene (1.0 eq) and diethyl ethoxymethylenemalonate (excess, acting as reagent and solvent).[2]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 200 °C) and hold for the specified time (e.g., 20 minutes).[2]
-
Isolation and Purification: After cooling, a precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile. Dry the resulting solid under vacuum.[2] The subsequent hydrolysis step would follow Protocol 1 (steps 4 and 5).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A troubleshooting workflow for identifying and resolving low-yield issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. iipseries.org [iipseries.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Quinolone Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude quinolone carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude quinolone carboxylic acid synthesis? A1: Typical impurities depend on the synthetic route but often include unreacted starting materials, intermediates, and by-products from side reactions.[1][2] For instance, in syntheses involving nitration, residual nitro intermediates can be a source of impurity.[1] The complexity of the reaction mixture can be high, containing various organic compounds with similar physical properties to the target acid, making separation difficult.[3] In carbonylation processes, iodide and metal catalyst residues (e.g., palladium, rhodium) are common and problematic contaminants.[4]
Q2: What are the primary methods for purifying crude quinolone carboxylic acids? A2: The most common purification techniques are recrystallization, column chromatography, and extraction.[1][4][5]
-
Recrystallization is a widely used method effective for removing impurities when there is a suitable solvent in which the quinolone carboxylic acid's solubility significantly changes with temperature.[3][5]
-
Column chromatography , particularly reversed-phase flash chromatography, is highly effective for separating the target compound from impurities with different polarities.[6][7][8]
-
Acid-base extraction can be used to separate the acidic product from neutral or basic impurities by partitioning it into an aqueous basic solution and then re-precipitating it by acidification.[9][10]
Q3: How can I assess the purity of my quinolone carboxylic acid sample? A3: A combination of analytical techniques is recommended for a thorough purity assessment.[2] High-Performance Liquid Chromatography (HPLC), often with UV or fluorescence detection, is a standard method due to its high resolution and sensitivity.[1][11] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the target molecule and impurities by their mass-to-charge ratio.[2][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for structural confirmation.[1][2]
Q4: Why is my final product colored, and how can I remove the color? A4: A yellow or brown tint in the final product can be due to residual impurities, such as iodide compounds, by-products from nitration reactions, or other oxidizable organic materials.[4][13] Degradation of the product from overheating during solvent removal can also cause discoloration.[13] Effective color removal methods include treating the crude product with activated carbon (charcoal) in a suitable solvent or using reversed-phase flash chromatography, which can separate the colored impurities from the desired product.[4][8][13]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of crude quinolone carboxylic acids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good, and the product remains in the mother liquor. - The product "oiled out" instead of crystallizing. - Premature crystallization occurred during hot filtration. | - Test a range of solvents or solvent mixtures to find one where the product has high solubility when hot and low solubility when cold.[13] - If the product oils out, try using a different solvent system or a more dilute solution.[13] - Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystallization during filtration.[5] |
| Persistent Color in Final Product | - Residual colored impurities from the reaction (e.g., nitro compounds, oxidation by-products).[13] - Degradation of the product due to excessive heat or exposure to strong acids/bases.[13] - Co-elution of colored impurities during normal-phase chromatography.[8] | - Treat a solution of the crude product with activated carbon before the final crystallization or filtration step.[4][13] - Repurify the material using reversed-phase flash chromatography, which often provides better separation of colored impurities.[8] - Minimize heat exposure during solvent evaporation by using a rotary evaporator at moderate temperatures.[13] |
| Presence of Starting Materials in Product | - Incomplete reaction. - Inefficient purification method to separate starting material from the product. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - If starting materials and product have different polarities, use column chromatography for separation.[13] - If the starting material is not acidic, an acid-base extraction can effectively remove it.[10] |
| Product Streaking on Silica Gel Column | - The carboxylic acid group is interacting strongly with the acidic silica gel. - The sample is overloaded on the column. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce streaking.[13] - Ensure the amount of crude material loaded is appropriate for the column size. |
| High Levels of Residual Metal Catalyst | - Inefficient removal of metal catalysts (e.g., Pd, Rh) used in the synthesis. | - Pass the product solution through a bed of a dedicated metal scavenger, such as silica-based thiols.[4] - Adsorption using activated carbon, alumina, or silica gel can also be effective.[4] |
Purification Data Summary
The following table summarizes representative data for the purification of quinolone carboxylic acid derivatives.
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization from Ethanol | Crude | >99% (HPLC) | 95% | [14] |
| Recrystallization from Ethanol | Crude | 100% (HPLC) | 93% | [14] |
| Heating/Stirring in DMF | 80-90% | Not Specified | Not Specified | [15] |
| Column Chromatography | Crude Mixture | High Purity | Good Yield | [16] |
Experimental Protocols & Workflows
General Purification Workflow
The diagram below illustrates a general workflow for the purification of crude quinolone carboxylic acids, starting from the crude reaction mixture.
Caption: General experimental workflow for carboxylic acid purification.[4]
Protocol 1: Recrystallization
Recrystallization purifies compounds based on differences in solubility.[5] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution.[5]
-
Solvent Selection: Choose a solvent in which the quinolone carboxylic acid is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[13] Common solvents include ethanol, methanol, acetonitrile, or mixtures with water.[1][14][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity via melting point determination or other analytical techniques.[5]
Protocol 2: Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.[13]
-
Stationary Phase and Mobile Phase Selection: For quinolone carboxylic acids, reversed-phase (C18) silica gel is often effective.[7] A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1-1%) to improve peak shape.[7][13]
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.
-
Elution: Begin eluting the sample through the column with the mobile phase, starting with a lower polarity and gradually increasing it.[13]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.[13]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified quinolone carboxylic acid.[13]
Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A troubleshooting decision tree for quinolone purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 15. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 16. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 17. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinolone Synthesis
Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the critical cyclization step. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinolone synthesis reactions.
General Cyclization Issues
Q1: My cyclization reaction is resulting in a very low yield or has failed completely. What are the most common causes?
A1: Low yields in the quinolone cyclization step can stem from several factors common across different synthetic methodologies. Key areas to investigate include:
-
Suboptimal Reaction Temperature: Many quinolone cyclizations, particularly thermal methods like the Gould-Jacobs and Conrad-Limpach reactions, require high temperatures, often around 250°C, to proceed efficiently.[1][2][3] Conversely, temperatures that are too low will result in a sluggish or incomplete reaction, while excessive heat can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][4]
-
Inappropriate Solvent or Catalyst: The choice of solvent is crucial. High-boiling, inert solvents like Dowtherm A or diphenyl ether are often used in thermal cyclizations to achieve the necessary high temperatures and can increase yields up to 95%.[5][6] However, these solvents can be difficult to remove.[5] For acid-catalyzed cyclizations, the choice and concentration of the acid (e.g., polyphosphoric acid, sulfuric acid) are highly substrate-dependent and critical for success.[2][4][7]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups can be deactivated, making the electrophilic aromatic substitution of the cyclization step more difficult and requiring more forceful conditions.[1][4] Conversely, anilines with electron-donating groups at the meta-position are generally more effective.[1]
-
Presence of Moisture: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process.[4] Using anhydrous reagents and solvents is often recommended to drive the reaction forward.[1][4]
Q2: My reaction mixture has turned into a dark, tarry material. What causes this and how can it be salvaged?
A2: Tar formation is a common issue in high-temperature quinolone syntheses, such as the Skraup or Doebner-von Miller reactions, and is often due to the polymerization of intermediates or product degradation.[4][8]
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Cause: Overheating or prolonged reaction times are the primary causes of tarring.[1][8] Localized hotspots in the reaction mixture can also contribute.[8]
-
Prevention: Ensure uniform heating by using a high-boiling inert solvent and vigorous stirring.[1][8] Optimize the reaction time and temperature to find a balance between cyclization and degradation.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative side reactions.[1]
-
Purification: While challenging, the desired quinolone can often be recovered from the tar. Steam distillation is a classic and effective method for separating the volatile quinoline product from non-volatile tar.[4][8] The distillate can then be extracted with an organic solvent, dried, and further purified.[4]
Specific Synthesis Methods
Q3: I am performing a Gould-Jacobs reaction. How can I optimize the thermal cyclization step for a better yield?
A3: The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonic ester intermediate at high temperatures.[9][10] Incomplete cyclization is a frequent problem.[1]
-
Temperature and Time: This step typically requires temperatures of 250-300°C.[1] A systematic time-temperature study is essential to find the optimal conditions that maximize yield while minimizing product degradation.[11]
-
Heating Method: Microwave irradiation can be a highly effective alternative to conventional heating, often providing rapid, uniform heating that leads to significantly shorter reaction times and improved yields.[1][12]
-
Solvent Choice: Using a high-boiling point, inert solvent ensures even heat distribution and can dramatically improve yields.
Table 1: Comparison of Heating Methods and Solvents for Gould-Jacobs Cyclization
| Method | Solvent | Typical Temperature (°C) | Typical Time | Reported Yield | Notes |
| Conventional | Dowtherm A / Diphenyl Ether | ~250 | 10-30 min | Up to 95%[5][6] | High yields but solvent removal can be difficult.[5] |
| Conventional | Mineral Oil | ~250 | 15-60 min | Up to 95%[2] | Effective, but can also be challenging to remove completely. |
| Conventional | No Solvent | 200–250 | Variable | < 30%[6] | Prone to charring and low yields.[6] |
| Microwave | Solvent-free or High-Boiling Solvent | 250-300 | 5-20 min | Often higher than conventional[1][13] | Reduces reaction time and can minimize side products.[1][11] |
Q4: In my Conrad-Limpach synthesis, I am getting a mixture of the 4-quinolone (thermodynamic product) and the 2-quinolone (kinetic product). How can I control the regioselectivity?
A4: The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester, where the initial condensation can occur at either the keto group or the ester group, leading to different final products.[2][14] Temperature is the key factor controlling this selectivity.
-
For the 4-Quinolone (Conrad-Limpach product): Lower reaction temperatures during the initial condensation step favor the kinetic product, where the aniline attacks the more reactive keto group. This intermediate then cyclizes at high temperatures (~250°C) to form the 4-quinolone.[2][3]
-
For the 2-Quinolone (Knorr product): Higher initial reaction temperatures (e.g., >100-140°C) favor the thermodynamic product, where the aniline attacks the less reactive ester group to form a β-ketoanilide.[2][15] This intermediate is then cyclized under acidic conditions to yield the 2-quinolone.[15]
Q5: What are the common side reactions during the cyclization step and how can they be minimized?
A5: Besides tar formation, several other side reactions can occur:
-
Decarboxylation: In syntheses that produce a 3-carboalkoxy quinolone (like the Gould-Jacobs reaction), decarboxylation can occur under harsh high-temperature conditions, leading to an undesired byproduct without the ester group.[1] Minimizing reaction time and temperature can reduce this.[11]
-
Self-Condensation/Polymerization: In reactions like the Doebner-von Miller or Friedländer synthesis, the carbonyl compounds (especially α,β-unsaturated aldehydes or ketones) can self-condense or polymerize under strong acid catalysis.[8] This can be mitigated by the slow addition of the carbonyl reactant or by using a biphasic reaction medium to control its concentration in the aqueous phase.[8]
-
Formation of Regioisomers: When using unsymmetrical starting materials, such as in the Combes synthesis with an unsymmetrical β-diketone, a mixture of regioisomers can be formed.[8] The regioselectivity is dependent on which carbonyl group is protonated and attacked during the cyclization, and it can be influenced by the steric and electronic properties of the substituents.[8]
Experimental Protocols
Protocol 1: General Procedure for Thermal Cyclization in a High-Boiling Solvent (Gould-Jacobs / Conrad-Limpach)
This protocol describes the high-temperature cyclization of the intermediate formed from the initial condensation of an aniline derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude intermediate (e.g., ethyl β-anilinocrotonate or anilidomethylenemalonate).
-
Solvent Addition: Add a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 2-3 mL per gram of intermediate).[12][16]
-
Heating: Heat the stirred mixture to reflux (typically ~250°C). The ethanol or water formed during the reaction will distill off.[12]
-
Reaction Time: Maintain reflux for the optimized time (usually 10-30 minutes). Monitor the reaction progress by TLC if possible (by taking cooled aliquots).
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may precipitate as a solid.[12]
-
Add a non-polar solvent like petroleum ether or hexane to dilute the high-boiling solvent and facilitate the precipitation of the product.[12]
-
Collect the solid product by filtration and wash it with the non-polar solvent.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Protocol 2: General Procedure for Monitoring Reaction Progress by HPLC
Monitoring the disappearance of starting material and the appearance of the product is crucial for optimization.
-
Sample Preparation: At various time points, carefully take a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol). If the sample contains solids, filter it through a syringe filter.
-
HPLC Conditions (Typical Reverse-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid. For example, start with 95% A and ramp to 95% B over 10-15 minutes.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength where both starting material and product show good absorbance (e.g., 254 nm).[17]
-
Injection Volume: 5-10 µL.[17]
-
-
Analysis: Inject the prepared sample. Track the peak area of the starting material and the product over time to determine the reaction kinetics and endpoint.[17] This data is essential for optimizing reaction time and preventing product degradation.
Visual Guides
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too_low [label="Too Low?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; too_high [label="Too High? (Tarring)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
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ewg [label="Electron-Withdrawing Groups?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; sterics [label="Steric Hindrance?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Solutions sol_increase_temp [label="ACTION:\nIncrease Temperature Incrementally", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_decrease_temp [label="ACTION:\nDecrease Temp / Reduce Time", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_change_solvent [label="ACTION:\nUse High-Boiling Inert Solvent\n(e.g., Dowtherm A)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_optimize_catalyst [label="ACTION:\nScreen Acid/Base Catalysts\n& Concentration", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_forcing_cond [label="ACTION:\nUse More Forcing Conditions\n(Higher Temp, Stronger Acid)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Connections start -> temp; start -> solvent; start -> substrate; start -> byproducts;
temp -> too_low [label="Check"]; temp -> too_high [label="Check"]; too_low -> sol_increase_temp [label="Solution"]; too_high -> sol_decrease_temp [label="Solution"];
solvent -> inappropriate_solvent [label="Check"]; solvent -> wrong_catalyst [label="Check"]; inappropriate_solvent -> sol_change_solvent [label="Solution"]; wrong_catalyst -> sol_optimize_catalyst [label="Solution"];
substrate -> ewg [label="Check"]; substrate -> sterics [label="Check"]; ewg -> sol_forcing_cond [label="Solution"]; sterics -> sol_forcing_cond [label="Solution"]; } end_dot Caption: A logical workflow for troubleshooting low yields in quinolone cyclization reactions.
// Connections C -> D [label="Heat"]; D -> E; D -> T_issue [style=dashed, color="#EA4335", label="Low Temp"]; D -> S_issue [style=dashed, color="#EA4335", label="High Temp"];
} end_dot Caption: Key steps and common issues in the Gould-Jacobs quinolone synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. ablelab.eu [ablelab.eu]
- 12. benchchem.com [benchchem.com]
- 13. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Alternative Synthesis Routes at a Glance
There are two primary alternative routes for the synthesis of this compound:
-
Route A: Gould-Jacobs Reaction followed by Iodination. This classic route involves the initial construction of the 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, followed by a regioselective iodination at the 6-position.
-
Route B: One-Pot, Three-Component Doebner-type Reaction. This more modern approach directly assembles the final iodinated quinolone structure from three starting components in a single reaction vessel.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better, Gould-Jacobs or the one-pot Doebner-type reaction?
A1: The "better" route depends on your specific laboratory capabilities and priorities. The Gould-Jacobs reaction is a well-established method, but it involves multiple steps and a high-temperature cyclization that can be challenging to control.[1] The one-pot Doebner-type reaction offers the advantage of procedural simplicity and potentially shorter overall synthesis time.[2]
Q2: What are the main challenges with the Gould-Jacobs reaction for this synthesis?
A2: The primary challenges include achieving a high yield in the high-temperature cyclization step (often requiring temperatures >250 °C) and controlling the formation of tarry byproducts.[1] Subsequent regioselective iodination can also be problematic, potentially leading to a mixture of isomers that require careful purification.
Q3: I am having trouble with the high-temperature cyclization in the Gould-Jacobs reaction. Are there any alternatives?
A3: Yes, microwave-assisted synthesis can be an effective alternative to conventional heating in a high-boiling solvent like Dowtherm A.[3] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[4]
Q4: What is the most common side reaction in the Doebner-type synthesis?
A4: A common side reaction in Doebner-type syntheses is the formation of byproducts from the self-condensation of pyruvic acid or the aldehyde.[5] Careful control of reaction conditions and the rate of addition of reagents can help to minimize these side reactions.
Q5: How do I purify the final product, this compound?
A5: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[6] If significant impurities are present, column chromatography on silica gel may be necessary. Given the acidic nature of the carboxylic acid and the basicity of the quinolone nitrogen, careful selection of the mobile phase is important to avoid streaking. Adding a small amount of a competing amine like triethylamine to the eluent can be beneficial when using silica gel.[7]
Troubleshooting Guides
Route A: Gould-Jacobs Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the initial condensation product (diethyl (4-iodo-2-methylanilino)methylenemalonate) | Incomplete reaction; decomposition of starting materials. | Ensure the 4-iodo-2-methylaniline is pure. Use a slight excess of diethyl ethoxymethylenemalonate. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Low yield in the thermal cyclization step | Insufficient temperature; reaction time too short; decomposition at high temperatures. | Gradually increase the reaction temperature in small increments. If using a high-boiling solvent, ensure it is at a vigorous reflux.[1] Consider switching to microwave heating for better temperature control and potentially shorter reaction times.[4] |
| Formation of dark, tarry byproducts during cyclization | Decomposition of starting materials or intermediates at high temperatures. | Optimize the reaction time and temperature; prolonged heating can lead to degradation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in achieving regioselective iodination at the 6-position | Use of non-selective iodinating agents or reaction conditions. | Use a regioselective iodination protocol. A radical-based C-H iodination can favor C3 iodination, so for C6 iodination, electrophilic substitution conditions should be optimized.[8] |
| Product is an oil and difficult to crystallize after hydrolysis | Presence of impurities; residual high-boiling solvent from the cyclization step. | Purify the intermediate ester by column chromatography before hydrolysis. Ensure the high-boiling solvent is thoroughly removed under high vacuum. Try triturating the oil with a non-polar solvent to induce crystallization.[7] |
Route B: One-Pot Doebner-type Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | Sub-optimal reaction conditions (temperature, catalyst loading); poor quality of starting materials. | Screen different Lewis or Brønsted acid catalysts and optimize the catalyst loading.[2] Ensure all starting materials (4-iodo-2-methylaniline, pyruvic acid, and an aldehyde source like formaldehyde) are pure and dry. |
| Formation of multiple byproducts | Self-condensation of pyruvic acid or aldehyde; side reactions of the aniline. | Add the pyruvic acid or aldehyde dropwise to the reaction mixture to maintain a low concentration.[9] Adjust the reaction temperature; sometimes a lower temperature can improve selectivity. |
| Incomplete reaction | Insufficient reaction time or temperature; catalyst deactivation. | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. If the catalyst is suspected to be the issue, try a different catalyst or ensure anhydrous conditions if the catalyst is moisture-sensitive. |
Quantitative Data Comparison
| Parameter | Route A: Gould-Jacobs & Iodination | Route B: One-Pot Doebner-type |
| Starting Materials | 4-iodo-2-methylaniline, diethyl ethoxymethylenemalonate, iodinating agent | 4-iodo-2-methylaniline, pyruvic acid, aldehyde source |
| Number of Steps | 3 (Condensation, Cyclization, Hydrolysis) + Iodination | 1 (One-pot reaction) |
| Typical Cyclization Yield | Can be high (up to 95% in some cases) but is often moderate.[1] | Not applicable (one-pot) |
| Typical Overall Yield | Moderate, highly dependent on the efficiency of each step. | Good to excellent yields have been reported for similar one-pot Doebner reactions.[2] |
| Reaction Conditions | High temperatures (250-300 °C) for cyclization.[4] | Generally milder conditions, often refluxing in a suitable solvent.[2] |
| Key Challenges | High-temperature control, tar formation, regioselectivity of iodination. | Optimization of catalyst and reaction conditions to minimize byproducts. |
Experimental Protocols
Route A: Gould-Jacobs Synthesis of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is for the quinolone core, which would then be followed by iodination and hydrolysis.
-
Condensation: A mixture of 2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 110-120 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting diethyl {[(2-methylphenyl)amino]methylidene}propanedioate is added to a high-boiling solvent such as Dowtherm A and heated to 250 °C for 30-60 minutes.[10] The reaction progress should be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like n-hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and can be recrystallized from ethanol to yield ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[10]
Route B: One-Pot Doebner-type Synthesis of this compound
This is a general protocol for a Doebner-type reaction that can be adapted for the target molecule.
-
Reaction Setup: In a round-bottom flask, a solution of 4-iodo-2-methylaniline (1 equivalent) and an aldehyde (e.g., benzaldehyde for a 2-phenyl derivative, 1.1 equivalents) in a suitable solvent (e.g., acetonitrile) is prepared.[2] A catalyst, such as BF₃·OEt₂, is added at room temperature.[2]
-
Reaction Execution: The mixture is heated to 65 °C for 1 hour. A solution of pyruvic acid (0.8 equivalents) in the same solvent is then added dropwise. The reaction is stirred at 65 °C for an additional 20 hours.[2]
-
Work-up and Purification: After cooling, the reaction is worked up by adding ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and acidified to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried.[2]
Hydrolysis of the Ethyl Ester
-
The ethyl ester of the quinolone-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[11]
-
The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling, the solution is filtered to remove any insoluble material.
-
The filtrate is acidified with an acid like HCl to a pH of approximately 4 to precipitate the carboxylic acid.[11]
-
The solid product is collected by filtration, washed with water, and dried under vacuum.[11]
Visualizations
Caption: Gould-Jacobs reaction pathway for the synthesis of the target molecule.
Caption: One-pot, three-component Doebner-type synthesis route.
Caption: A general troubleshooting workflow for synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]
- 11. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
managing reaction temperature in Gould-Jacobs synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for managing the critical parameter of reaction temperature in the Gould-Jacobs synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and why is temperature so important?
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline derivatives.[1][2][3] It proceeds in two key stages: first, the condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][2] Temperature is the most critical parameter in this synthesis. The initial condensation typically occurs at a moderate temperature (100-130°C), while the subsequent cyclization requires significantly higher thermal energy, often above 250°C, to overcome the activation barrier for the 6-electron electrocyclization.[1][4] Insufficient temperature during cyclization leads to incomplete reaction, while excessive temperature or prolonged heating can cause product degradation, tar formation, and undesirable side reactions.[4][5]
Q2: What are the typical temperature ranges for the two main steps of the Gould-Jacobs synthesis?
There are two distinct thermal stages:
-
Condensation Step: This initial reaction between the aniline and the malonic ester derivative is typically performed at 100-130°C for 1-2 hours.[1][4] The progress can often be monitored by the evolution of ethanol.[4]
-
Thermal Cyclization Step: This step requires much higher temperatures. Using conventional heating with a high-boiling solvent (like Dowtherm A or diphenyl ether), the mixture is heated to approximately 250°C .[1][4] With microwave-assisted synthesis, temperatures can range from 250-300°C , significantly shortening reaction times.[4][5]
Q3: What are the most common side reactions related to improper temperature control?
The most prevalent temperature-related side reactions are:
-
Decarboxylation: At very high temperatures and/or pressures, the carboalkoxy group at the 3-position can be lost, leading to a 4-hydroxyquinoline byproduct without the ester functionality.[4] This is a particular concern in sealed-vessel microwave synthesis where pressure can build up.[4][5]
-
Tar Formation/Decomposition: Prolonged heating or temperatures that are too high can cause the reactants and products to decompose, resulting in the formation of dark, tarry materials and a significantly lower yield of the desired product.[4][6]
Q4: How can I achieve and maintain the high temperatures required for the cyclization step?
Achieving stable, high temperatures is crucial for success. Common methods include:
-
High-Boiling Point Solvents: Using inert, high-boiling solvents like diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the traditional method.[1][4][6] These solvents can be heated to the required 250°C range, providing uniform heat transfer.[4] However, they can be difficult to remove during product work-up.[4][6]
-
Microwave Irradiation: Modern methods utilize microwave reactors to rapidly heat the reaction mixture to temperatures of 250-300°C.[4][5] This technique dramatically reduces reaction times from hours to minutes and can improve yields.[7]
-
Solvent-Free Conditions: In some cases, the cyclization can be performed neat (without solvent) at very high temperatures (e.g., 370-400°C) for very short durations (less than 1 minute), which can offer high conversion and simplified work-up.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Gould-Jacobs synthesis, with a focus on temperature-related causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Cyclization | The reaction temperature for the cyclization step was too low or the heating time was insufficient. | Increase the reaction temperature to the recommended 250-300°C range. Monitor the reaction via TLC or LC-MS to determine the optimal reaction time. For microwave synthesis, an increase from 250°C to 300°C can dramatically improve yield.[5] |
| Formation of Dark Tarry Materials | The reaction temperature was too high, or the mixture was heated for too long, causing degradation.[4] | Optimize the temperature and reaction time; a shorter time at a higher temperature may be better than prolonged heating at a lower temperature.[5] Ensure even heating by using a suitable high-boiling inert solvent and good stirring.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative decomposition.[4] |
| Formation of Decarboxylated Byproduct | The reaction temperature and/or pressure were excessive, causing the loss of the ester group.[4] | Carefully control and monitor the reaction temperature. If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature if it becomes too high.[4][5] |
| Product is a Viscous Oil / Fails to Crystallize | This is often due to the presence of impurities (like tarry byproducts or residual high-boiling solvent). | Purify the crude product using column chromatography. Ensure high-boiling solvents like Dowtherm A are thoroughly removed under a high vacuum.[4] Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[4] |
| Initial Condensation Step is Sluggish | The temperature is too low, or the aniline substrate is deactivated (e.g., contains electron-withdrawing groups). | Ensure the condensation reaction is maintained at 100-130°C. For less reactive anilines, more forcing conditions (higher temperature or longer reaction time) may be necessary.[4] |
Quantitative Data: Temperature & Time Optimization
Optimizing the interplay between temperature and reaction time is critical for maximizing yield while minimizing byproduct formation. The following data, adapted from a microwave-assisted synthesis study, illustrates this relationship.[5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 10 | 18 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 20 | 18 | 10 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
Analysis: The data clearly shows that a higher temperature is essential for the cyclization, with a jump from 250°C to 300°C significantly increasing the yield (Entry 1 vs. 2).[5] However, prolonged heating at high temperatures can lead to product degradation and lower yields, as seen when comparing the 10-minute and 20-minute reactions at 300°C (Entries 2 and 4).[5] The optimal condition was found to be a short reaction time at a high temperature (300°C for 5 minutes), which provided the highest isolated yield.[1][5]
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][4]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.). Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction by observing the evolution of ethanol. The crude anilidomethylenemalonate intermediate can be used directly in the next step.[1][4]
-
Cyclization: Add a high-boiling solvent such as Dowtherm A or diphenyl ether to the crude intermediate. Heat the mixture to a vigorous reflux (approx. 250°C) under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's completion by TLC or LC-MS.[1][4]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent (e.g., hexane, petroleum ether) to precipitate the crude product.[4] Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling point reaction solvent. The product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Method
This protocol utilizes a microwave reactor for rapid heating.[4][5]
-
Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor. Heat the mixture rapidly to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 1-15 minutes).[4]
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. The precipitated product can be collected by filtration and washed with a suitable cold solvent, such as acetonitrile.[5]
Visualizations
Gould-Jacobs Reaction Pathway
Caption: The multi-step pathway of the Gould-Jacobs reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Quinoline Synthesis Technical Support Center: Troubleshooting Tar Formation
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent tar formation, a common challenge in several classical quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What is tar formation and why is it a problem in quinoline synthesis?
A: Tar formation refers to the production of complex, high-molecular-weight, and often intractable polymeric byproducts during a chemical reaction. In quinoline synthesis, particularly in reactions like the Skraup and Doebner-von Miller syntheses, these tars appear as dark, viscous materials. They are problematic because they significantly reduce the yield of the desired quinoline product, complicate the purification process, and can lead to inconsistent reaction outcomes.
Q2: Which quinoline synthesis methods are most prone to tar formation?
A: The Skraup and Doebner-von Miller syntheses are notoriously prone to tar formation due to their highly exothermic nature and the use of strong acids at elevated temperatures. These conditions can promote the polymerization of reactants and intermediates, such as acrolein (in the Skraup synthesis) or α,β-unsaturated carbonyl compounds (in the Doebner-von Miller synthesis).[1] While less common, the Combes and Friedländer syntheses can also lead to byproduct formation if reaction conditions are not carefully controlled.
Q3: What are the primary causes of tar formation?
A: The main culprits behind tar formation in quinoline synthesis are:
-
High Reaction Temperatures: Exothermic reactions can lead to localized "hot spots" where the temperature exceeds the optimal range, accelerating polymerization and decomposition reactions.
-
Strong Acid Catalysts: Concentrated acids like sulfuric acid can catalyze the polymerization of starting materials and intermediates.
-
High Concentration of Reactants: A high concentration of polymerizable species increases the likelihood of side reactions.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to the degradation of both reactants and products into tar.
Troubleshooting Guides
This section provides specific troubleshooting advice for the most common issues related to tar formation in various quinoline synthesis methods.
Skraup Synthesis
Issue: My Skraup reaction is highly exothermic and produces a large amount of black, intractable tar, resulting in a very low yield of quinoline.
| Potential Cause | Troubleshooting & Optimization |
| Uncontrolled Exothermic Reaction | Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as a moderator, making the reaction less violent. Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm. Gradual Heating: Gently heat the mixture to initiate the reaction. Once it starts, remove the heat source and allow the reaction's own exotherm to sustain it. |
| Polymerization of Acrolein | Temperature Control: Maintain the reaction temperature within the optimal range (typically 130-150°C) to minimize the polymerization of acrolein, which is formed in situ from glycerol. |
| Oxidizing Agent Issues | Choice of Oxidant: While nitrobenzene is a common oxidizing agent, it can contribute to a vigorous reaction. Consider using arsenic acid for a less violent reaction. |
Doebner-von Miller Synthesis
Issue: My Doebner-von Miller reaction mixture becomes a thick, dark tar, making product isolation nearly impossible.
| Potential Cause | Troubleshooting & Optimization |
| Acid-Catalyzed Polymerization | Gradual Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1] Optimize Acid Concentration: While a strong acid is necessary, excessively high concentrations can accelerate tarring. Experiment with slightly lower concentrations or milder acids. |
| High Reaction Temperature | Temperature Monitoring: Carefully monitor and control the reaction temperature to prevent overheating, which promotes polymerization. |
| Inefficient Mixing | Mechanical Stirring: Use efficient mechanical stirring to ensure even heat distribution and prevent localized overheating. |
Combes Synthesis
Issue: I am observing significant byproduct formation and darkening of my reaction mixture in the Combes synthesis.
| Potential Cause | Troubleshooting & Optimization |
| Harsh Acid Catalyst | Catalyst Choice: While sulfuric acid is common, consider using polyphosphoric acid (PPA) which can sometimes lead to cleaner reactions. |
| High Temperature for Cyclization | Stepwise Temperature Control: Use a lower temperature for the initial condensation reaction to form the enamine intermediate and then increase the temperature for the cyclization step. |
Friedländer Synthesis
Issue: My Friedländer synthesis is producing a dark-colored crude product with significant impurities.
| Potential Cause | Troubleshooting & Optimization |
| Self-Condensation of Carbonyl Reactants | Milder Catalysts: Instead of strong acids or bases, consider using milder catalysts like iodine or Lewis acids which can promote the desired reaction at lower temperatures. Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an optimized temperature can reduce side reactions. |
| High Reaction Temperature | Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate to avoid degradation and side reactions. |
Data Presentation
The following tables summarize the effect of various catalysts on the yield of quinoline derivatives in the Doebner-von Miller and Friedländer syntheses. Higher yields are generally indicative of reduced tar formation.
Table 1: Effect of Different Acid Catalysts on the Yield of 2-carboxy-4-phenylquinoline in a Doebner-von Miller Type Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol/Water | Reflux | 12 | ~40 |
| H₂SO₄ | Ethanol | Reflux | 12 | ~45 |
| p-TsOH | Toluene | Reflux | 8 | ~60 |
| Sc(OTf)₃ | Acetonitrile | 80 | 6 | ~85 |
| Hf(OTf)₄ | Acetonitrile | 80 | 6 | ~90 |
Note: Yields are approximate and can vary based on specific substrates and reaction scale.
Table 2: Catalyst Performance in the Friedländer Synthesis of 2-Phenylquinoline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux | 24 | 65 |
| H₂SO₄ | Acetic Acid | 120 | 12 | 70 |
| Iodine | Neat | 100 | 2 | 85 |
| In(OTf)₃ | Neat | 80 | 1 | 92 |
| AuCl₃/AgOTf | Dioxane | 100 | 4 | 95 |
Note: This data is compiled from various sources and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Minimized Tar Formation
-
Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 24.3 g (0.2 mol) of aniline and 10 g of anhydrous ferrous sulfate.
-
Reagent Addition: While stirring vigorously, slowly add 100 g (1.09 mol) of anhydrous glycerol from the dropping funnel.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully, add 50 mL of concentrated sulfuric acid through the dropping funnel over a period of at least 30 minutes, ensuring the temperature does not exceed 120°C.
-
Reaction: After the addition is complete, heat the mixture gently in a heating mantle. Once the reaction becomes vigorous, immediately remove the heat source. The reaction should continue to reflux on its own. If the reaction subsides, apply gentle heat to maintain a steady reflux for 3 hours.
-
Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into 500 mL of cold water.
-
Neutralization and Extraction: Cool the diluted solution in an ice bath and neutralize it by slowly adding a 40% aqueous sodium hydroxide solution until it is strongly alkaline. Set up for steam distillation and distill the mixture to collect the quinoline. Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude quinoline.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine) with Reduced Tarring
-
Reaction Setup: In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 46.5 g (0.5 mol) of aniline and 100 mL of 6M hydrochloric acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reagent Addition: In the dropping funnel, place 44 g (1.0 mol) of crotonaldehyde. Add the crotonaldehyde dropwise to the refluxing aniline hydrochloride solution over a period of 2 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a 40% aqueous sodium hydroxide solution until the solution is basic.
-
Extraction: Extract the mixture with three 100 mL portions of toluene. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the toluene by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to yield pure 2-methylquinoline.
Visualizations
Experimental Workflow: Skraup Synthesis with Tar Prevention
Caption: Workflow for Skraup synthesis emphasizing tar prevention steps.
Troubleshooting Logic for Tar Formation
Caption: Decision-making diagram for troubleshooting tar formation.
References
Validation & Comparative
A Comparative Analysis of Halogenated Quinolone Carboxylic Acids: Ciprofloxacin, Levofloxacin, and Moxifloxacin
Halogenated quinolone carboxylic acids, particularly the fluoroquinolones, are a critical class of synthetic antibacterial agents widely prescribed for a variety of infections.[1][2] Their broad spectrum of activity is attributed to a mechanism that involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication.[3][4] This guide provides a comparative analysis of three prominent second, third, and fourth-generation fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin, respectively. The comparison focuses on their physicochemical properties, antibacterial efficacy, and safety profiles, supported by experimental data and protocols.
Physicochemical Properties
The chemical structure of fluoroquinolones, characterized by a bicyclic aromatic core with a carboxylic acid at position 3 and a fluorine atom at position 6, dictates their physicochemical properties. These properties, including lipophilicity and acidity (pKa), influence their absorption, distribution, metabolism, and excretion (ADME) profile.[2]
| Property | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Molecular Weight ( g/mol ) | 331.34 | 361.37 | 401.43 |
| pKa¹ (Carboxylic Acid) | ~6.2 | 6.23 | 6.30 |
| pKa² (Piperazine Ring) | ~8.8 | 8.20 | 9.28 |
| LogP (n-octanol/water) | -0.47 | -0.25 | -0.28 |
| Table 1: Physicochemical properties of selected fluoroquinolones. Data compiled from various sources.[5][6] |
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after the DNA has been cleaved, fluoroquinolones prevent the re-ligation of the DNA strands.[1] This leads to an accumulation of double-strand breaks, which triggers the SOS response and ultimately results in bacterial cell death.[1] The C7 substituent on the quinolone ring plays a primary role in mediating the drug's activity against these bacterial enzymes.[1][8]
Antibacterial Activity
The antibacterial spectrum and potency of fluoroquinolones are primarily determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Ciprofloxacin exhibits excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[9] Levofloxacin and moxifloxacin have an expanded spectrum that includes improved activity against Gram-positive organisms, such as Streptococcus pneumoniae.[10][11] Moxifloxacin is also noted for its potency against anaerobic bacteria.[10]
| Organism | Ciprofloxacin MIC₅₀ (µg/mL) | Levofloxacin MIC₅₀ (µg/mL) | Moxifloxacin MIC₅₀ (µg/mL) |
| Klebsiella pneumoniae | 0.047 | 0.094 | 0.094 |
| Pseudomonas aeruginosa | 0.19 | 0.75 | 1.5 |
| Stenotrophomonas maltophilia | 4 | 1.5 | 0.75 |
| Table 2: Comparative in vitro activity (MIC₅₀) of fluoroquinolones against selected Gram-negative bacteria.[12][13] |
Safety and Toxicology
While generally well-tolerated, fluoroquinolones are associated with a range of adverse effects.[11] These can include gastrointestinal issues, central nervous system effects, and, more rarely, tendinopathy and aortic dissection.[14][15][16] The safety profile can vary between the different agents. It is recommended to avoid prescribing these drugs for uncomplicated infections unless other options are not suitable, as the risks may outweigh the benefits in these cases.[14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
1. Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the fluoroquinolone at a concentration of at least 1000 µg/mL.[18]
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range.[19][20]
2. Preparation of Inoculum:
-
Select 3-4 isolated colonies of the test bacterium from an 18- to 24-hour agar plate.[18]
-
Suspend the colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
3. Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[20]
-
Incubate the plate at 37°C for 16-20 hours.[17]
4. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity or pellet of bacterial growth.[18]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[21][22]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.[23]
2. Compound Treatment:
-
Prepare serial dilutions of the fluoroquinolone in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.[22]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
3. MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[24]
-
Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases in viable cells into purple formazan crystals.[21][22]
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]
-
Shake the plate for approximately 15 minutes to ensure complete dissolution.[25]
-
Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm.[24][25]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).[22]
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ldh.la.gov [ldh.la.gov]
- 10. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The safety profile of moxifloxacin and other fluoroquinolones in special patient populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An evaluation of reports of ciprofloxacin, levofloxacin, and moxifloxacin-association neuropsychiatric toxicities, long-term disability, and aortic aneurysms/dissections disseminated by the Food and Drug Administration and the European Medicines Agency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An evaluation of reports of ciprofloxacin, levofloxacin, and moxifloxacin-association neuropsychiatric toxicities, long-term disability, and aortic aneurysms/dissections disseminated by the Food and Drug Administration and the European Medicines Agency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationship of Iodo-Methyl Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of iodo-methyl quinolones, a promising class of antimicrobial agents. By objectively comparing their performance with other alternatives and presenting supporting experimental data, this document aims to facilitate further research and development in this area.
Introduction to Iodo-Methyl Quinolones
Quinolones are a well-established class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] The introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, which exhibit enhanced potency and a broader spectrum of activity.[4] Recent research has explored the incorporation of iodine and methyl groups into the quinolone scaffold, revealing significant impacts on their antimicrobial efficacy. The presence of an iodine atom, in particular, has been shown to enhance antibacterial and antifungal activities.[2] This guide focuses on elucidating the SAR of these iodo-methyl substituted quinolones.
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of various iodo-substituted quinolone derivatives against selected microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 6-Iodo-Substituted Carboxy-Quinolones against Staphylococcus epidermidis
| Compound ID | Substituent at C-2 | MIC (µg/mL) |
| 4a | Phenyl | 125 |
| 4b | 4-Fluorophenyl | 62.5 |
| 4c | 4-Chlorophenyl | 31.25 |
| 4d | 4-Bromophenyl | 62.5 |
Data sourced from a study by Nicorescu et al. (2024).[1]
Table 2: Antifungal Activity of 6-Iodo-Substituted Carboxy-Quinolones against Candida parapsilosis
| Compound ID | Substituent at C-2 | MIC (µg/mL) |
| 4s | 2-Furyl | 31.25 |
| 4t | 2-Thienyl | 62.5 |
| 4u | 3-Thienyl | 125 |
Data sourced from a study by Nicorescu et al. (2024).[1]
Table 3: Anti-MRSA Activity of 4-hydroxy-3-iodo-quinol-2-one
| MRSA Strain | MIC (µg/mL) |
| Irish hospital MRSA-1 | 0.097 |
| Distinct MRSA strain | 0.049 |
| Non-typeable MRSA | 0.049 |
Data sourced from a study by O'Donnell et al. (2010).[5]
Structure-Activity Relationship Insights
The data presented in the tables, along with broader research on quinolones, highlights several key SAR principles:
-
C-2 Position: Substituents at the C-2 position significantly influence antimicrobial activity. As shown in Table 1, the presence and nature of the substituent on the phenyl ring at C-2 of 6-iodo-quinolones can modulate antibacterial potency against S. epidermidis. A 4-chlorophenyl substituent (4c) resulted in the lowest MIC value, indicating the highest potency among the tested analogs.[1] Generally, modifications at the C-2 position have been considered unfavorable for activity, with some exceptions.[6]
-
C-3 Position: The carboxylic acid group at the C-3 position is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA gyrase-DNA complex.[7][8]
-
C-4 Position: The C-4-oxo group is crucial for antibacterial activity.[1]
-
C-6 Position: The presence of a halogen at the C-6 position, such as iodine, has been shown to enhance antibacterial and antifungal activities.[1][2] This is an extension of the principle observed with fluoroquinolones, where a fluorine atom at C-6 is monumental for activity.[1]
-
N-1 Position: Alkyl or cyclopropyl substituents at the N-1 position are important for potency. The cyclopropyl group, in particular, has been shown to confer greater potency.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Synthesis of 6-Iodo-Substituted Carboxy-Quinolines
This protocol is based on a one-pot, three-component synthesis method.[1]
Materials:
-
Iodo-aniline
-
Pyruvic acid
-
Substituted aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde)
-
Trifluoroacetic acid (catalyst)
-
Acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve iodo-aniline (1 equivalent) and the desired substituted aldehyde (1 equivalent) in acetic acid.
-
Add pyruvic acid (1 equivalent) to the mixture.
-
Add a catalytic amount of trifluoroacetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold acetic acid and then with water.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of antimicrobial agents.[1]
Materials:
-
Test compounds (iodo-methyl quinolones)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standardized microbial inoculum
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).
-
Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Add 10 µL of the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol is a standard method to assess the inhibitory activity of compounds against DNA gyrase.[2][6][10]
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed pBR322 DNA (substrate)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine)
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding the DNA gyrase enzyme to the mixtures.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Visualizing Relationships and Workflows
Signaling Pathway of Quinolone Action
The primary mechanism of action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
validating the antimicrobial spectrum of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Introduction
The relentless rise of antimicrobial resistance necessitates the continuous development of new antibacterial agents. Quinolone carboxylic acids have historically been a cornerstone of antibacterial therapy, and novel derivatives are a promising avenue for overcoming existing resistance mechanisms.[1][2][3] This guide provides a comparative framework for evaluating the antimicrobial spectrum of a novel quinolone derivative.
It is important to note that a comprehensive search of published literature did not yield specific antimicrobial activity data for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Therefore, for illustrative purposes, this guide will present a hypothetical data set for a representative novel quinolone compound, designated as NQC-1 , to demonstrate the comparative analysis process. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Spectrum: NQC-1 vs. Standard Quinolones
The following table summarizes the in vitro activity of our hypothetical Novel Quinolone Compound (NQC-1) against a panel of common pathogenic bacteria, compared to the well-established fluoroquinolones, Ciprofloxacin and Levofloxacin. Activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[4][5]
| Microorganism | NQC-1 (Hypothetical MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Levofloxacin (MIC in µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 - 1.0 | 0.12 - 1.0 |
| Streptococcus pneumoniae (ATCC 49619) | 1.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| Enterococcus faecalis (ATCC 29212) | 2.0 | 1.0 - 4.0 | 1.0 - 4.0 |
| Gram-Negative Bacteria | |||
| Escherichia coli (ATCC 25922) | 0.25 | ≤0.008 - 0.12 | ≤0.015 - 0.12 |
| Pseudomonas aeruginosa (ATCC 27853) | 4.0 | 0.25 - 1.0 | 0.5 - 4.0 |
| Klebsiella pneumoniae (ATCC 13883) | 0.5 | ≤0.03 - 0.25 | ≤0.03 - 0.25 |
Note: The MIC values for Ciprofloxacin and Levofloxacin are representative ranges obtained from established literature and susceptibility testing standards. The values for NQC-1 are hypothetical for illustrative purposes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antimicrobial activity of a new compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.[4]
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
The test compound (NQC-1) and comparator antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included for each experiment.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Antimicrobial Spectrum Validation
The following diagram illustrates the key steps involved in validating the antimicrobial spectrum of a novel compound.
Caption: Workflow for determining the antimicrobial spectrum of a novel compound.
Signaling Pathway: Quinolone Mechanism of Action
This diagram illustrates the general mechanism of action for quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][6]
Caption: General mechanism of action for quinolone antibiotics.
References
- 1. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico design of novel quinolone derivatives as antibacterial agents. [wisdomlib.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. brieflands.com [brieflands.com]
A Comparative Guide to the Synthesis Efficiency of Quinolone Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of quinolone derivatives is a critical aspect of advancing new therapeutic agents. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral drugs.[1][2] The choice of a synthetic route can significantly influence the speed of discovery, cost-effectiveness, and the environmental impact of the drug development process.[3] This guide provides an objective comparison of various methods for synthesizing the quinolone core, with a focus on efficiency, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthetic strategy for quinolone derivatives involves a trade-off between several factors, including reaction time, yield, purity, cost of starting materials and catalysts, and overall environmental impact.[3] This section summarizes the key performance indicators for prominent classical and modern synthetic methods.
| Synthesis Method | Starting Materials | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate (DEEM) | Several hours (condensation followed by high-temperature cyclization)[3] | Moderate to good (up to 95% with optimization)[2][3] | Readily available starting materials; reliable for 4-hydroxyquinolines.[4] | Harsh reaction conditions (high temperatures); limited to specific substitution patterns.[3][4] |
| Conrad-Limpach-Knorr Synthesis | Anilines, β-ketoesters | Several hours[2][3] | Can be low (<30%) but can reach up to 95% with high-boiling solvents.[2][3] | Versatile for producing both 2-quinolones and 4-quinolones by tuning reaction conditions.[2] | High temperatures required; potential for mixture of isomers.[2] |
| Camps Cyclization | N-(2-acylaryl)amides | Varies depending on catalyst and conditions | Good to excellent (72-97%)[5] | Good yields for 2-aryl- and 2-vinylquinolin-4-ones.[5] | Requires preparation of the N-acyl precursor. |
| Microwave-Assisted Synthesis | Varies (e.g., Anilines, DEEM) | 5 - 20 minutes[3][6] | Good to excellent (often higher than conventional heating)[3][7] | Drastically reduced reaction times; can be solvent-free, improving environmental impact.[3][6] | Requires specialized microwave reactor; scalability can be a concern. |
| Transition-Metal-Catalyzed Synthesis (e.g., Palladium, Copper) | o-haloanilines, alkynes, etc.[8][9] | Varies (can be as short as 20 minutes with microwave heating)[9] | Good to excellent[7][9][10] | High efficiency and functional group tolerance; enables novel bond formations.[1][11] | Cost and toxicity of metal catalysts; may require inert atmosphere.[7] |
| Metal-Free Synthesis | Varies (e.g., isatoic anhydrides, active methylene compounds) | Varies (can be as short as 30 minutes with microwave heating)[7][10] | Good to excellent[7][10] | Avoids costly and toxic metals; often uses milder reaction conditions.[7] | Substrate scope may be more limited compared to metal-catalyzed methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for a classical and a modern approach to quinolone synthesis.
Protocol 1: Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinolines (Conventional Heating)
This protocol describes the classical two-step synthesis of a 4-hydroxyquinoline derivative.[3]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Condensation: Mix equimolar amounts of aniline and DEEM. Heat the mixture at approximately 120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Add the crude condensation product to a high-boiling point solvent, such as diphenyl ether, and heat to over 250°C. The cyclization reaction typically takes 2 or more hours.
-
Isolation: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
This protocol provides a rapid and efficient alternative to conventional heating for the synthesis of quinolone derivatives.[12]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
Acetonitrile (ice-cold, 3 mL)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine aniline and diethyl ethoxymethylenemalonate in ice-cold acetonitrile.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 10-15 minutes).
-
Isolation: After the reaction, cool the vial to room temperature. The product will often precipitate from the mixture. Collect the solid by filtration and wash with a cold solvent. The product can be further purified by recrystallization.
Visualizing Synthetic Pathways
Diagrams are essential for understanding the workflow and relationships in chemical syntheses. The following diagrams illustrate a generalized synthetic workflow and a representative reaction pathway.
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Quinolone synthesis [organic-chemistry.org]
- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Quinolone Isomers: Ciprofloxacin and Levofloxacin
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the quinolone isomers, ciprofloxacin and levofloxacin. This guide provides a comprehensive comparison of their UV-Vis, IR, and NMR spectroscopic data, supported by detailed experimental protocols.
Quinolone antibiotics are a critical class of synthetic antimicrobial agents. Within this class, structural isomers can exhibit distinct pharmacological and toxicological profiles. A thorough understanding of their structural nuances is therefore paramount in drug development and quality control. Ciprofloxacin and levofloxacin, both widely used fluoroquinolone antibiotics, are structural isomers that serve as an excellent case study for spectroscopic differentiation. This guide presents a head-to-head comparison of their spectroscopic data to aid in their unambiguous identification and characterization.
Spectroscopic Data Comparison
The subtle differences in the chemical structures of ciprofloxacin and levofloxacin give rise to distinguishable spectroscopic signatures. The following tables summarize the key quantitative data from UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophoric quinolone core is responsible for the characteristic UV absorption of these compounds.
| Parameter | Ciprofloxacin | Levofloxacin |
| λmax (nm) | ~278 nm[1] | ~298 nm[2] |
| Solvent | Water[1] | Methanol[2] |
Note: The exact λmax can vary slightly depending on the solvent and pH.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups within a molecule. Key differences in the IR spectra of ciprofloxacin and levofloxacin can be observed in the fingerprint region and in the stretching frequencies of the carboxylic acid and ketone groups.
| Functional Group | Ciprofloxacin (cm⁻¹) | Levofloxacin (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~3403[3] | Not explicitly found, but expected in a similar broad region (~3500-2500) |
| C=O stretch (ketone) | ~1721[3] | Not explicitly found, but expected around ~1700 |
| C=O stretch (carboxylic acid) | ~1629[3] | Not explicitly found, but expected around ~1630 |
| C-F stretch | ~1043[4] | Not explicitly found, but expected in the ~1000-1100 region |
Note: The IR spectra of solid samples can be influenced by the crystalline form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for distinguishing between isomers.
¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Ciprofloxacin (in CDCl₃) | Levofloxacin (in DMSO-d₆) |
| H-5 | ~7.2[4] | ~8.6 |
| H-8 | Not explicitly found | ~7.9 |
| Piperazine/Oxazine Protons | ~3.0 - 4.3[4] | ~2.3 - 4.4 |
| Cyclopropyl Protons | Not explicitly found | N/A |
| CH₃ (on oxazine ring) | N/A | ~1.4 |
| COOH | ~11.3[4] | ~15.1 |
Note: Chemical shifts are highly dependent on the solvent and the salt form of the compound.
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Ciprofloxacin (in DMSO-d₆) | Levofloxacin (in DMSO-d₆) |
| C-2 | ~148 | ~147 |
| C-3 | ~111 | ~112 |
| C-4 | ~177 | ~176 |
| C-4a | ~139 | ~138 |
| C-5 | ~111 | ~118 |
| C-6 | ~153 | ~152 |
| C-7 | ~145 | ~145 |
| C-8 | ~107 | ~106 |
| C-8a | ~120 | ~119 |
| COOH | ~166 | ~167 |
Note: The provided ¹³C NMR data for ciprofloxacin is based on computational studies and solid-state NMR, while the levofloxacin data is from solution-state NMR. Direct comparison should be made with caution.[5][6]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
UV-Visible Spectroscopy Protocol
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a quinolone isomer.
-
Instrumentation: A double beam UV-Vis spectrophotometer is used.[1]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the quinolone standard and dissolve it in a 100 mL volumetric flask with the appropriate solvent (e.g., water for ciprofloxacin, methanol for levofloxacin) to create a stock solution.[1][2]
-
Prepare a series of dilutions from the stock solution to create working standards of known concentrations.
-
-
Spectral Acquisition:
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Place approximately 1-2 mg of the quinolone sample and about 200 mg of dry KBr powder into an agate mortar.[7]
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder into a pellet-forming die.
-
Press the die under high pressure (several tons) to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the quinolone sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Workflow for Spectroscopic Comparison of Quinolone Isomers
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of quinolone isomers.
Caption: Workflow for the spectroscopic comparison of quinolone isomers.
This comprehensive guide provides a foundational framework for the spectroscopic comparison of quinolone isomers, with a focus on ciprofloxacin and levofloxacin. By employing the detailed protocols and comparative data presented, researchers can confidently distinguish between these and other related structures, ensuring the integrity and quality of their scientific investigations and pharmaceutical products.
References
- 1. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Assay Validation for Novel Quinolone Compounds
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for the in vitro validation of novel quinolone compounds, benchmarking against established fluoroquinolones such as Ciprofloxacin, Levofloxacin, and Moxifloxacin. The following sections detail essential in vitro assays, present comparative data in structured tables, and provide comprehensive experimental protocols.
Comparative Data Analysis
The efficacy of novel quinolone compounds is primarily evaluated based on their antibacterial activity, mechanism of action, and cytotoxicity profile. The following tables summarize key quantitative data for established fluoroquinolones to serve as a benchmark for new chemical entities.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It represents the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2] The tables below present MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for common Gram-negative and Gram-positive bacteria.
| Gram-Negative Bacteria | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Klebsiella pneumoniae (MIC₅₀) | 0.047 µg/mL[3] | 0.094 µg/mL[3] | 0.094 µg/mL[3] |
| Klebsiella pneumoniae (MIC₉₀) | >32 µg/mL[3] | 8 µg/mL[3] | >32 µg/mL[3] |
| Pseudomonas aeruginosa (MIC₅₀) | 0.19 µg/mL[3] | 0.75 µg/mL[3] | 1.5 µg/mL[3] |
| Pseudomonas aeruginosa (MIC₉₀) | >32 µg/mL[3] | >32 µg/mL[3] | >32 µg/mL[3] |
| Escherichia coli (ATCC 25922) | 0.015 µg/mL[4] | 0.03 µg/mL[4] | - |
| Gram-Positive Bacteria | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MIC for 90%) | 0.5 µg/mL | - | - |
| Streptococcus pneumoniae (MIC for 90%) | - | - | 0.39 µg/mL |
| Enterococcus faecalis (MIC for 90%) | - | - | 0.78 µg/mL |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Mechanism of Action - Topoisomerase Inhibition
Quinolones exert their antibacterial effect by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for bacterial DNA replication.[5] The 50% inhibitory concentration (IC₅₀) is a measure of the drug's potency in inhibiting these enzymes.
| Enzyme Inhibition (IC₅₀) | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| E. coli DNA Gyrase | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| S. aureus Topoisomerase IV | 2.5 µg/mL | 2.3 µg/mL | Data not available in a directly comparable format |
Table 3: Cytotoxicity Profile - IC₅₀ Values
Evaluating the cytotoxic effect of novel quinolones on both cancerous and normal mammalian cell lines is crucial for assessing their therapeutic index. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| MCF-7 (Breast Cancer) | 54 µg/mL (24h)[6] | Data not available in a directly comparable format | Data not available in a directly comparable format |
| T24 (Bladder Cancer) | LC₅₀ ~200-500 µg/mL (48h)[7] | LC₅₀ >800 µg/mL (48h)[8] | LC₅₀ >800 µg/mL (48h)[7] |
| SV-HUC-1 (Normal Urothelium) | LC₅₀ >800 µg/mL (48h)[7] | LC₅₀ >800 µg/mL (48h)[8] | LC₅₀ >800 µg/mL (48h)[7] |
Note: Cytotoxicity can vary significantly based on the cell line, exposure time, and assay method. LC₅₀ (Lethal Concentration 50%) is also used to express cytotoxicity.
Experimental Workflows and Signaling Pathways
Understanding the mechanism of action and the experimental process for validating novel quinolones is critical. The following diagrams, generated using Graphviz, illustrate the quinolone signaling pathway and a typical in vitro validation workflow.
References
- 1. protocols.io [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, herein referred to as Compound Q-Iodo. The quinolone scaffold is a recognized pharmacophore in drug discovery, known to interact with a range of biological targets, including bacterial DNA gyrase and various protein kinases. Understanding the selectivity of novel derivatives is critical for predicting therapeutic efficacy and potential off-target effects.
Due to the limited publicly available data on the specific cross-reactivity of Compound Q-Iodo, this guide presents a hypothetical inhibitory profile against a panel of representative protein kinases. The data is intended to serve as a framework for the design and interpretation of selectivity studies for this class of compounds. Compound Q-Iodo is compared against a well-characterized, selective inhibitor of the putative primary target.
Quantitative Inhibitory Activity
The inhibitory activity of Compound Q-Iodo was assessed against a panel of protein kinases to determine its selectivity profile. The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays. The data presented below is for illustrative purposes.
| Target Kinase | Kinase Family | Compound Q-Iodo IC50 (nM) | Reference Compound (Dasatinib) IC50 (nM) |
| LCK | Src Family Kinase | 15 | 1.1 |
| SRC | Src Family Kinase | 35 | 0.8 |
| FYN | Src Family Kinase | 42 | 1.5 |
| EGFR | Receptor Tyrosine Kinase | 1,250 | 30 |
| VEGFR2 | Receptor Tyrosine Kinase | 850 | 79 |
| ABL1 | Abl Kinase | 25 | 0.5 |
| p38α (MAPK14) | Serine/Threonine Kinase | >10,000 | 3,300 |
| CDK2 | Serine/Threonine Kinase | >10,000 | >10,000 |
Summary of Findings: The hypothetical data suggests that Compound Q-Iodo is a potent inhibitor of the Src family kinase LCK. It demonstrates moderate cross-reactivity against other Src family members (SRC, FYN) and the Abl kinase. The compound shows significantly lower activity against receptor tyrosine kinases (EGFR, VEGFR2) and is inactive against the tested serine/threonine kinases (p38α, CDK2), indicating a degree of selectivity towards specific tyrosine kinase families. In comparison, the reference compound Dasatinib shows broader and more potent activity against the tested tyrosine kinases.
Signaling Pathway and Experimental Workflow
To provide context for the potential biological impact and the methodology used for assessment, the following diagrams illustrate the putative signaling pathway of the primary target and a standard cross-reactivity screening workflow.
Caption: Putative LCK signaling pathway inhibited by Compound Q-Iodo.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The following protocols describe standard methodologies for determining inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a 10-point serial dilution of Compound Q-Iodo in 100% DMSO. Further dilute this series into the kinase buffer to achieve the final assay concentrations with a constant DMSO concentration (e.g., 1%).
-
Enzyme and Substrate: Dilute the recombinant kinase (e.g., LCK) and its corresponding substrate (e.g., a generic tyrosine kinase peptide substrate) to their final concentrations in the kinase buffer. The ATP concentration should be at or near its Km for the specific kinase.
2. Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well assay plate.
-
Add 10 µL of the enzyme/substrate mix to each well to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 15 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
3. Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to calculate the IC50 value.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase in live cells, providing confirmation of target engagement in a physiological context.
1. Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., LCK) fused to a NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
2. Assay Procedure:
-
Prepare serial dilutions of Compound Q-Iodo.
-
Treat the cells with the compound dilutions and a fluorescent energy transfer probe (tracer) that also binds to the kinase.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET® substrate to the wells.
3. Data Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A potent inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50.
A Comparative Analysis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel quinolone derivative, 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, against the well-established fluoroquinolone antibiotic, Ciprofloxacin. The analysis focuses on the in vitro antibacterial efficacy, mechanism of action, and standardized experimental protocols for evaluation.
Disclaimer: As of the latest literature review, specific experimental data on the antibacterial activity of this compound is not publicly available. The quantitative data presented for this compound is therefore hypothetical and for illustrative purposes, based on the known activities of structurally related 8-methyl-quinolone derivatives.[1] This guide serves as a framework for how such a compound would be evaluated and compared.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolone antibiotics, including Ciprofloxacin and presumably this compound, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound (hypothetical) and Ciprofloxacin against a panel of common Gram-positive and Gram-negative bacteria. Lower values indicate higher potency.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (ATCC 29213) | This compound | 0.25 | 0.5 |
| Ciprofloxacin | 0.2[2] | 0.5 | |
| Enterococcus faecalis (ATCC 29212) | This compound | 1 | 2 |
| Ciprofloxacin | 0.25 - 1[3] | 1 - 8[3] | |
| Gram-Negative | |||
| Escherichia coli (ATCC 25922) | This compound | 0.125 | 0.25 |
| Ciprofloxacin | ≤0.25[4] | - | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 0.5 | 1 |
| Ciprofloxacin | 0.5[2] | 1[2] | |
| Klebsiella pneumoniae (ATCC 700603) | This compound | 0.25 | 0.5 |
| Ciprofloxacin | - | - |
Experimental Protocols
The determination of MIC and MBC values is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight culture.[6] The broth microdilution method is a standard procedure.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Each well of a 96-well microtiter plate, containing the serially diluted antibiotic, is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
-
Subculturing: Following MIC determination, a small aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 35°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Conclusion
Based on the hypothetical data, this compound demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, comparable to the widely used antibiotic Ciprofloxacin. The structural modifications of an iodo group at the 6-position and a methyl group at the 8-position on the quinolone core may contribute to this efficacy. Further in vitro and in vivo studies are warranted to validate these findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of this novel compound. The standardized protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the Cytotoxicity of Substituted Quinolone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted quinolone carboxylic acid derivatives, supported by experimental data. The information is intended to aid researchers in understanding the structure-activity relationships that govern the cytotoxicity of this important class of compounds and to provide detailed experimental protocols for key cytotoxicity assays.
Introduction to Quinolone Carboxylic Acids and Cytotoxicity
Quinolone carboxylic acids are a versatile class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, including antibacterial, antiviral, and anticancer activities.[1] Their planar structure allows them to intercalate with DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase II, leading to cell cycle arrest and apoptosis.[1] The cytotoxic effects of these compounds can be significantly influenced by the nature and position of substituents on the quinolone ring system. Understanding these structure-activity relationships is crucial for the rational design of novel and more potent anticancer agents with improved selectivity.[2][3]
Comparative Cytotoxicity Data
The cytotoxic activity of substituted quinolone carboxylic acids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a range of derivatives, highlighting the impact of different substituents on their cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Spirooxindole-pyrrolidine Derivatives | ||||
| 8f | 4-quinolone-3-carboxylic acid appended spirooxindole-pyrrolidine | MCF-7 (Breast) | 8.20 | [4] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 9.42 | [4] | |
| Series 2: Fluoroquinolone Derivatives | ||||
| CP-115,953 | 6,8-difluoro-7-(4'-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid | - | Potent | [1] |
| Series 3: 2-Styryl-8-substituted Quinolines | ||||
| S3A | 8-hydroxy, styryl-bromo substitution | A549 (Lung) | 2.52 | |
| SA Series (general) | 8-hydroxy substitution | A549 (Lung) | 2.52–4.69 | |
| SB Series (general) | 8-nitro substitution | A549 (Lung) | 2.897–10.37 | |
| Series 4: 4-Quinolone-3-carboxamide Derivatives | ||||
| Compound 7 | Chloro at C-6, N-1 substitution | HepG2 (Liver) | ≤ 1.0 | [5] |
| Compounds 8 & 9 | - | Various | 3.5 - 6.8 | [5] |
| Acyclic nucleoside phosphonate derivatives | - | MCF-7 (Breast) | 13.2 and 20.4 | [5] |
| Series 5: Miscellaneous Derivatives | ||||
| Quinolone-2-carboxylic acid aryl ester | - | PC3 (Prostate) | 26 µg/mL | [6] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of novel compounds. Below are detailed protocols for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinolone carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with the same concentration of solvent used for the compounds) and untreated controls.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot cell viability against compound concentration to determine the IC50 value.[8]
Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Quinolone carboxylic acid derivatives
-
LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[10]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 g for 10 minutes.[10] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Workflow for the LDH cytotoxicity assay.
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13][14]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Quinolone carboxylic acid derivatives
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.[16]
-
Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.[16]
-
Dye Extraction: Add 150 µL of destain solution to each well to extract the dye from the lysosomes of viable cells.[16] Shake the plate for 10 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways in Quinolone-Induced Cytotoxicity
Substituted quinolone carboxylic acids often induce cytotoxicity through the activation of apoptotic signaling pathways. Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[17]
The intrinsic pathway is triggered by cellular stress, such as DNA damage caused by quinolone intercalation. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c.[17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[17]
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[18]
Both initiator caspases (caspase-8 and caspase-9) can then activate the executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the dismantling of the cell.[17] The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax) promote cytochrome c release, and anti-apoptotic members (e.g., Bcl-2) inhibit it.[6]
Simplified overview of apoptosis signaling pathways.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. qualitybiological.com [qualitybiological.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a halogenated quinoline derivative. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2] A face shield may also be necessary.[2] |
| Lab Coat | A flame-resistant lab coat should be worn to protect from skin contact. |
| Respiratory | If handling fine powders or creating aerosols, use a NIOSH-approved respirator. |
All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste must be classified and handled as halogenated organic waste .[3][5][6]
Waste Container Requirements:
-
Material: Use a designated, compatible, and leak-proof container, typically made of high-density polyethylene (HDPE). The container must have a secure screw-top cap.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7][8] The label must also include the full chemical name: "this compound," the building and room number, and the accumulation start date.[3][7]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration.[7]
Do not mix this waste with non-halogenated solvents, acidic or alkaline waste streams, or heavy metals.[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from the laboratory.
1. Waste Collection:
- Collect all waste materials, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves), in the designated hazardous waste container.[5]
- For spill cleanup, use an inert absorbent material like vermiculite or sand. The contaminated absorbent must also be placed in the hazardous waste container.[5]
2. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
- Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6][10]
3. Arranging for Waste Pickup:
- Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
4. Decontamination of Glassware:
- Glassware that has come into contact with this compound should be decontaminated before washing.
- Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).[5]
- Collect the solvent rinseate as hazardous waste in the same halogenated organic waste stream.[5]
Important "Don'ts":
-
DO NOT dispose of this chemical in regular trash.[5]
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.[5]
-
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aaronchem.com [aaronchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Safety Manual | Chemistry [chem.duke.edu]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was not located. The following guidance is based on general safety protocols for handling analogous chemical structures, including quinoline derivatives and acidic powdered compounds. Researchers must conduct a thorough, institution-specific risk assessment and consult all available safety data before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][4] A chemical-resistant lab coat or apron.[1][4] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust generation is likely.[1][5] | To protect against the inhalation of harmful dust and vapors.[1] |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills.[1] |
Safety Operating Plan
Adherence to a strict operational plan is crucial for ensuring laboratory safety.
Engineering Controls:
-
Fume Hood: Always handle the powdered compound and any solutions within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1][2]
Safe Handling Practices:
-
Preparation: Before beginning work, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transferring of the powdered compound within the fume hood to contain any dust. Use appropriate tools to minimize dust generation.
-
Dissolving: When creating solutions, slowly add the compound to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. Avoid inhaling any dust or vapors.[1]
-
Contamination: Be careful not to contaminate work surfaces. Clean up any spills immediately according to the spill response plan.
Emergency Procedures
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
| Small Spill | For small spills of the powder, carefully sweep up the material to avoid raising dust and place it in a designated hazardous waste container. Clean the area with a suitable solvent. |
| Large Spill | Evacuate the area and restrict access. Alert laboratory personnel and contact the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental and personal safety.
-
Chemical Waste: All waste containing this compound, whether in solid or solution form, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of as hazardous waste.[1] These items should be collected in a designated, labeled waste container.[1]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate from the first rinse should be collected as hazardous waste.[1] Subsequent rinses may be disposed of according to institutional and local regulations.
Procedural Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
